Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSBCTHYWAADNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373430 | |
| Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81581-27-3 | |
| Record name | Ethyl 3-(2H-1,3-benzodioxol-5-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate (CAS No. 81581-27-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, bearing the CAS number 81581-27-3, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. The presence of the benzodioxole moiety, a privileged scaffold in numerous biologically active compounds, imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and its role as a precursor to compounds with potential anticancer and antimicrobial activities. Detailed experimental protocols, spectroscopic data, and an exploration of the mechanistic pathways influenced by its derivatives are presented to support researchers in leveraging this compound for innovative drug development.
Introduction: The Significance of the Benzodioxole Scaffold
The benzo[d][1][2]dioxole (also known as methylenedioxybenzene) moiety is a recurring structural motif in a vast array of natural products and synthetic molecules exhibiting significant biological activities.[3] Its rigid, planar structure and unique electronic properties contribute to favorable interactions with various biological targets, including enzymes and receptors. Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate serves as a key starting material for introducing this valuable pharmacophore into more complex molecular architectures, paving the way for the development of novel drugs with potentially enhanced efficacy and selectivity. This guide will delve into the technical details of this compound, providing a foundation for its application in advanced drug discovery programs.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physicochemical properties of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 81581-27-3 | Multiple Sources |
| Molecular Formula | C₁₂H₁₂O₅ | [1] |
| Molecular Weight | 236.22 g/mol | [1] |
| Boiling Point | 358.8°C at 760 mmHg | [1] |
| Density | 1.275 g/cm³ | [1] |
| Appearance | Light yellow to yellow solid | - |
Spectroscopic Data:
-
¹H NMR: For a related compound, (Z)-Ethyl 3-(1,3-benzodioxol-5-yl)-2-[(triphenylphosphoranylidene)amino]prop-2-enoate, characteristic peaks include signals for the aromatic protons, the methylene protons of the dioxole ring (around 5.91 ppm), and the ethyl ester group (a quartet around 3.85 ppm and a triplet around 0.99 ppm).[4]
-
¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons, the aromatic carbons, the methylene carbon of the dioxole ring, and the carbons of the ethyl ester.
-
FTIR (KBr, cm⁻¹): Infrared spectroscopy would likely reveal strong absorption bands corresponding to the C=O stretching of the ketone and ester groups (typically in the range of 1680-1750 cm⁻¹), as well as C-O stretching and aromatic C-H stretching vibrations. For a similar derivative, characteristic peaks were observed at 2986, 1680, 1590, 1411, and 1232 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns related to the loss of the ethoxy group and cleavage of the benzodioxole ring.
Synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
The synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is primarily achieved through two well-established organic reactions: the Claisen condensation and Fischer esterification. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis via Claisen Condensation
The Claisen condensation is a powerful carbon-carbon bond-forming reaction that utilizes an ester as a key reactant. In the context of synthesizing the title compound, this would involve the reaction of a suitable benzodioxole-containing ester with an enolizable ester in the presence of a strong base.
Conceptual Workflow for Claisen Condensation:
Figure 1. Conceptual workflow for the synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate via Claisen Condensation.
Detailed Experimental Protocol (Representative):
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred suspension of sodium ethoxide, add a solution of methyl 3,4-methylenedioxybenzoate (1 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous ethanol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
Synthesis via Fischer Esterification
An alternative route involves the Fischer esterification of the corresponding carboxylic acid, 3-(benzo[d]dioxol-5-yl)-3-oxopropanoic acid, with ethanol in the presence of an acid catalyst.
Conceptual Workflow for Fischer Esterification:
Figure 2. Conceptual workflow for the synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate via Fischer Esterification.
Detailed Experimental Protocol (Representative): [5][6][7][8][9]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(benzo[d]dioxol-5-yl)-3-oxopropanoic acid (1 equivalent) in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. The reaction can be monitored by TLC.
-
Work-up: After cooling, remove the excess ethanol under reduced pressure. Dilute the residue with water and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
Applications in Drug Discovery and Development
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is not typically an end-product with direct therapeutic applications. Instead, its value lies in its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Precursor for Anticancer Agents
The benzodioxole scaffold is present in numerous compounds with demonstrated anticancer activity.[10][11] Derivatives synthesized from Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate have shown promise in inhibiting the proliferation of various cancer cell lines.
Quantitative Data on Anticancer Activity of Benzodioxole Derivatives:
| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism of Action (if known) | Reference |
| Bis-benzo[d][1][2]dioxol-5-yl thiourea derivatives | HepG2 (Liver) | 2.38 | EGFR inhibition, apoptosis induction | [12] |
| HCT116 (Colon) | 1.54 | [12] | ||
| MCF-7 (Breast) | 4.52 | [12] | ||
| N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines | HeLa (Cervical) | 2.07 | Induction of apoptosis, S-phase and G2/M-phase arrest | [8] |
| A549 (Lung) | 3.52 | [8] | ||
| MCF-7 (Breast) | 2.55 | [8] |
Mechanistic Insights into Anticancer Activity:
Derivatives of 1,3-benzodioxole have been shown to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Thioredoxin Reductase (TrxR): Some benzodioxole-arsenical conjugates have been shown to inhibit the thioredoxin system, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[13][14]
-
Induction of Apoptosis: Many benzodioxole derivatives have been demonstrated to induce programmed cell death in cancer cells.[8][12]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific phases, such as the G2/M or S phase, preventing cancer cell proliferation.[8][15]
-
Inhibition of Angiogenesis: Some piperine derivatives, which contain the benzodioxole moiety, have been shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[11]
Signaling Pathway Involvement (Hypothetical):
Based on the known mechanisms of related compounds, derivatives of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate could potentially modulate key signaling pathways involved in cancer progression.
Figure 3. Potential signaling pathways modulated by anticancer benzodioxole derivatives.
Precursor for Antimicrobial Agents
The benzodioxole scaffold is also a component of molecules with notable antimicrobial properties. Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate can be used to synthesize novel compounds with activity against various bacterial and fungal strains.
Quantitative Data on Antimicrobial Activity of Benzodioxole Derivatives:
| Compound Class | Bacterial Strain | MIC (nM) | Reference |
| 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-pyrrolidinemethanone-4,5-dihydropyrazole | Sarcina | 80 | [16][17] |
| Staphylococcus aureus | 110 | [16][17] | |
| 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-hydroxypiperidinoethanone-4,5-dihydropyrazole | Sarcina | 90 | [16][17] |
Potential Mechanisms of Antimicrobial Action:
While the exact mechanisms are often compound-specific, potential antibacterial targets for benzodioxole derivatives include enzymes involved in essential metabolic pathways, such as fatty acid biosynthesis. For instance, β-ketoacyl-acyl carrier protein synthase III (FabH) has been identified as a potential target.[18]
Conclusion and Future Perspectives
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a chemical intermediate of considerable value to the drug discovery and development community. Its straightforward synthesis and the inherent biological relevance of the benzodioxole moiety make it an attractive starting point for the creation of diverse chemical libraries. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the potential for developing novel therapeutics. Future research should focus on elucidating the specific mechanisms of action of these derivatives and optimizing their structure-activity relationships to enhance potency and selectivity. The exploration of this compound and its analogues will undoubtedly continue to contribute to the advancement of medicinal chemistry.
References
- 1. Buy Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | 81581-27-3 | Benchchem [benchchem.com]
- 13. [PDF] 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals | Semantic Scholar [semanticscholar.org]
- 14. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, a versatile β-keto ester with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, and its emerging applications in drug discovery, grounded in established scientific principles and supported by relevant literature.
Chemical Identity and Physicochemical Properties
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a key organic intermediate characterized by the presence of a benzodioxole moiety attached to a β-keto ester functional group. This unique combination of structural features imparts specific reactivity and biological properties to the molecule.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | Ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate | N/A |
| Synonyms | Ethyl 3-(benzo[d][1][2]dioxol-5-yl)-3-oxopropanoate, Ethyl piperonylacetylacetate, 3-(1,3-Benzodioxol-5-yl)-3-oxopropanoic acid ethyl ester | N/A |
| Molecular Formula | C₁₂H₁₂O₅ | N/A |
| Molecular Weight | 236.22 g/mol | N/A |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCO2 | [3] |
| InChIKey | BRILFEZHPXQINW-UHFFFAOYSA-N | [3] |
| CAS Number | 28578-16-7 | [3] |
Synthesis and Purification
The synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate typically involves a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
General Synthesis Workflow
The logical flow for the synthesis of the target molecule is outlined below. This process leverages the reactivity of an ester and a ketone in the presence of a suitable base to form the desired β-keto ester.
Caption: General workflow for the synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
Detailed Experimental Protocol
A plausible experimental protocol for the synthesis is as follows:
-
Preparation of the Enolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl acetoacetate in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether) is prepared. The solution is cooled to 0°C in an ice bath. A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is added portion-wise to the solution to generate the enolate of ethyl acetoacetate. The causality behind this step lies in the need to deprotonate the α-carbon of ethyl acetoacetate to form a potent nucleophile. The choice of a strong, non-nucleophilic base is critical to avoid side reactions.
-
Acylation Reaction: A solution of piperonyl chloride (3,4-methylenedioxybenzoyl chloride) in the same anhydrous solvent is added dropwise to the enolate solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction. This step is the core carbon-carbon bond formation where the enolate attacks the electrophilic carbonyl carbon of the acid chloride.
-
Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction is quenched by the slow addition of a dilute acid (e.g., 1M HCl) to neutralize the excess base. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the dioxole ring (a singlet), the aromatic protons of the benzodioxole ring (typically three signals in the aromatic region), and the methylene protons of the propanoate chain (a singlet). The presence of both keto and enol tautomers in solution may lead to the appearance of two sets of signals for the protons on the propanoate backbone.[4]
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbons of the ketone and ester groups, the carbons of the benzodioxole ring system, the methylene carbon of the dioxole bridge, and the carbons of the ethyl group.[5] The chemical shifts of the carbonyl carbons are particularly diagnostic.[6]
Infrared (IR) Spectroscopy
The IR spectrum will provide crucial information about the functional groups present in the molecule. Key expected absorption bands include:
-
Strong C=O stretching vibrations for the ketone and ester carbonyl groups, typically in the range of 1700-1750 cm⁻¹.
-
C-O stretching vibrations for the ester and the dioxole ether linkages.
-
Aromatic C=C stretching vibrations.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
The presence of the two carbonyl groups is a hallmark of the β-keto ester functionality.[7]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the bond between the carbonyl group and the benzodioxole ring.
Chemical Reactivity and Synthetic Utility
The reactivity of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is primarily governed by the presence of the β-keto ester moiety. This functional group allows for a variety of chemical transformations, making it a valuable synthetic intermediate.
Reactivity of the β-Keto Ester Functional Group
Caption: Key reactions of the β-keto ester functionality.
-
Alkylation and Acylation: The methylene protons between the two carbonyl groups are acidic and can be readily removed by a base to form a stable enolate. This enolate is a soft nucleophile and can participate in various alkylation and acylation reactions, allowing for the introduction of diverse substituents at the α-position.
-
Decarboxylation: Upon hydrolysis of the ester group to a carboxylic acid, the resulting β-keto acid can undergo facile decarboxylation upon heating to yield a ketone. This is a classic and highly useful transformation in organic synthesis.
-
Heterocycle Synthesis: The 1,3-dicarbonyl functionality serves as an excellent precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles like hydrazines, hydroxylamine, and ureas.
Applications in Drug Development and Research
The benzodioxole moiety is a recognized pharmacophore present in numerous biologically active natural products and synthetic compounds. Its inclusion in Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate suggests a range of potential applications in medicinal chemistry.
Scaffold for Bioactive Molecules
Derivatives of 1,3-benzodioxole have been reported to exhibit a wide spectrum of biological activities, including:
-
Anticancer Activity: Some benzodioxole-containing compounds have shown promise as anticancer agents by targeting various cellular pathways.[8]
-
Antimicrobial and Antifungal Properties: The benzodioxole scaffold has been incorporated into molecules with significant antimicrobial and antifungal activities.
-
Enzyme Inhibition: The methylenedioxy group can interact with the heme iron of cytochrome P450 enzymes, leading to their inhibition. This property can be exploited to modulate drug metabolism.
Precursor for Psychoactive Substances
It is important to note that Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate, a related compound, is a known precursor in the synthesis of MDMA (ecstasy).[9] This highlights the potential for this class of compounds to be used in the illicit synthesis of controlled substances.
Safety and Handling
Table 2: General Safety Recommendations
| Hazard | Precaution |
| Skin and Eye Irritation | Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] |
| Inhalation | Handle in a well-ventilated fume hood to avoid inhaling vapors.[11] |
| Ingestion | Avoid ingestion. In case of accidental ingestion, seek immediate medical attention.[11] |
| Flammability | Keep away from heat, sparks, and open flames.[12] |
It is crucial to consult the specific Safety Data Sheet for any chemical before use and to handle all chemicals with appropriate caution in a laboratory setting.
Conclusion
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a valuable and versatile chemical intermediate with significant potential in both synthetic organic chemistry and drug discovery. Its unique structural features, combining the reactivity of a β-keto ester with the biological relevance of the benzodioxole moiety, make it a compound of considerable interest for further research and development. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in the creation of novel molecules with important applications.
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | C13H14O5 | CID 304167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chem.uoi.gr [chem.uoi.gr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 8. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. redox.com [redox.com]
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate molecular weight
An In-Depth Technical Guide to Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
Abstract
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a β-keto ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its molecular structure, featuring a reactive β-dicarbonyl system coupled with the biologically relevant benzo[d][1][2]dioxole (methylenedioxy) moiety, establishes it as a versatile precursor for a wide array of more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and applications, particularly as a scaffold in drug discovery. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: A Molecule of Strategic Importance
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, registered under CAS number 81581-27-3, is a synthetic organic compound that serves as a pivotal intermediate.[3][4][5][6] Its value stems from the unique combination of two key structural features:
-
The β-Keto Ester System: This functional group is a cornerstone of synthetic chemistry, offering multiple reactive sites for carbon-carbon bond formation, cyclization reactions, and functional group transformations.
-
The Benzo[d][1][2]dioxole Moiety: This bicyclic structure is a well-known pharmacophore present in numerous natural products and synthetic drugs. It can act as a metabolic inhibitor (e.g., of cytochrome P450 enzymes) and often enhances bioavailability and central nervous system (CNS) penetration, making it a privileged scaffold in drug design.[3]
This combination renders the title compound a valuable building block for creating novel heterocyclic compounds and other derivatives with potential therapeutic applications, including antimicrobial, antioxidant, and anti-inflammatory agents.[1][3][7][8]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. The key properties of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₅ | [1][5][6][9][10] |
| Molecular Weight | 236.22 g/mol | [1][3][4][5][6][10] |
| CAS Number | 81581-27-3 | [3][4][5][6] |
| Appearance | Light yellow to yellow solid | [6] |
| Melting Point | 42.5 °C | [6] |
| Boiling Point | 140-145 °C at 2 Torr (2.67 mbar) | [6] |
| Density | ~1.275 g/cm³ | [1][6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc).[3] |
Synthesis and Characterization
The synthesis of this compound is a classic example of a Claisen condensation, a robust method for forming carbon-carbon bonds. This section details the synthetic strategy, a validated experimental protocol, and the necessary characterization techniques to confirm product identity and purity.
Synthetic Strategy: The Claisen Condensation
The most common and efficient synthesis involves the base-mediated condensation of an ester with a ketone. In this case, piperonal (heliotropin or 1,3-benzodioxole-5-carbaldehyde) is first converted to a methyl ketone, which then reacts with diethyl carbonate, or alternatively, piperonoyl chloride can be reacted with the enolate of ethyl acetate. A more direct approach involves the condensation of ethyl acetoacetate with a derivative of piperonal.[1] The underlying principle is the generation of a stabilized enolate that acts as a nucleophile, attacking the carbonyl of the second reactant. The choice of a strong, non-nucleophilic base is critical to deprotonate the α-carbon without competing in saponification of the ester.
References
- 1. Buy Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 [smolecule.com]
- 2. Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate | C13H11NO4 | CID 640052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 81581-27-3 | Benchchem [benchchem.com]
- 4. 3-BENZO[1,3]DIOXOL-5-YL-3-OXO-PROPIONIC ACID ETHYL ESTER|3-(6-胡椒环基)-3-氧代丙酸乙酯(81581-27-3)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 81581-27-3 CAS MSDS (3-BENZO[1,3]DIOXOL-5-YL-3-OXO-PROPIONIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pschemicals.com [pschemicals.com]
- 10. Ethyl 3-(1,3-benzodioxol-5-yl)-2-oxopropanoate | C12H12O5 | CID 83811211 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, a sophisticated organic molecule, stands as a compound of significant interest within the realms of synthetic chemistry and drug discovery. Its unique structural architecture, featuring the distinctive benzo[d][1][2]dioxole moiety, imparts a range of chemical properties and potential biological activities that make it a valuable intermediate and a subject of ongoing research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, offering a critical resource for researchers and professionals in the field.
The benzodioxole ring system is a well-known pharmacophore present in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[3][4][5][6][7]. The presence of this moiety in Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate suggests a promising potential for the development of novel therapeutic agents. This guide will delve into the technical details necessary to harness the full potential of this versatile compound.
Caption: Figure 1: Chemical Structure of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C12H12O5 | [8] |
| Molecular Weight | 236.22 g/mol | [8] |
| CAS Number | 81581-27-3 | |
| Appearance | Not specified, likely a solid or oil | |
| Density | 1.275 g/cm³ | [8] |
| Boiling Point | 358.8°C at 760 mmHg | [8] |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, EtOAc) |
Synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
The synthesis of this β-keto ester can be achieved through several established synthetic routes, with Claisen and Knoevenagel condensations being the most prominent methods. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency.
Claisen Condensation
The Claisen condensation is a classic carbon-carbon bond-forming reaction that is well-suited for the synthesis of β-keto esters[3][9]. This method typically involves the reaction of an ester with an enolizable ester in the presence of a strong base.
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate synthesis overview
An In-depth Technical Guide to the Synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
Introduction
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, also known as ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate, is a β-keto ester of significant interest in the fields of medicinal and pharmaceutical chemistry.[1] With the molecular formula C₁₂H₁₂O₅ and a molecular weight of approximately 236.22 g/mol , this compound serves as a versatile synthetic intermediate.[2] The core structure features a benzo[d][2][3]dioxole moiety, commonly known as a methylenedioxy bridge, which imparts unique electronic and steric properties.[1] This functional group is a key pharmacophore in numerous biologically active molecules, and as such, ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a valuable building block for drug discovery and development.[4][5] Research has suggested that derivatives of this compound may possess antimicrobial, antioxidant, and enzyme-inhibiting activities.[2]
This guide provides a comprehensive overview of the most efficient and reliable method for the synthesis of this target molecule: the crossed Claisen condensation. It will delve into the reaction mechanism, provide a detailed experimental protocol with field-proven insights, and briefly discuss alternative synthetic strategies.
Primary Synthesis Route: Crossed Claisen Condensation
The most direct and industrially scalable approach for synthesizing ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a crossed Claisen condensation. This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base.[6]
Principle of the Reaction
The Claisen condensation relies on the acidity of α-hydrogens adjacent to a carbonyl group.[7] In a crossed condensation involving a ketone and an ester, the α-hydrogens of the ketone (pKa ≈ 19-20) are significantly more acidic than those of the ester (pKa ≈ 25).[6] This crucial difference in acidity allows for the selective deprotonation of the ketone, which then acts as the nucleophilic enolate donor.
For this specific synthesis, 3',4'-(methylenedioxy)acetophenone (also known as acetopiperone) serves as the enolizable ketone.[4][8][9] Diethyl carbonate is selected as the electrophilic ester partner. Critically, diethyl carbonate has no α-hydrogens and therefore cannot self-condense, which simplifies the reaction profile and prevents the formation of unwanted byproducts.[10][11][12] The reaction is driven to completion by using a stoichiometric amount of a strong base, such as sodium hydride (NaH), which irreversibly deprotonates the resulting β-keto ester product.[10]
Reaction Mechanism
The mechanism proceeds through several distinct steps, as detailed below.
-
Enolate Formation: A strong base, typically sodium hydride (NaH), abstracts an acidic α-proton from the methyl group of 3',4'-(methylenedioxy)acetophenone to form a resonance-stabilized sodium enolate.
-
Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of diethyl carbonate, leading to the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, expelling an ethoxide ion (EtO⁻) as a leaving group to yield the desired β-keto ester product.
-
Irreversible Deprotonation: The expelled ethoxide is a strong enough base to deprotonate the highly acidic methylene group (flanked by two carbonyls) of the newly formed β-keto ester. This acid-base reaction is thermodynamically favorable and drives the overall equilibrium of the condensation towards the product.
-
Acidic Workup: In the final step, an acidic solution (e.g., dilute acetic or sulfuric acid) is added to neutralize the enolate and any remaining base, yielding the final, neutral product.
References
- 1. Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 81581-27-3 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. 3',4'-(Methylenedioxy)acetophenone [webbook.nist.gov]
- 9. 3',4'-(Methylenedioxy)acetophenone [webbook.nist.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 12. m.youtube.com [m.youtube.com]
The Lynchpin in Modern Therapeutics: A Technical Guide to Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, a sophisticated β-keto ester, stands as a pivotal intermediate in the synthesis of a range of pharmacologically significant molecules. Its unique structural scaffold, featuring the distinctive benzo[d]dioxole moiety, imparts specific electronic and steric properties that are instrumental in the construction of complex therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and critical applications, with a particular focus on its role in the development of blockbuster drugs such as Tadalafil.
Synthesis and Molecular Architecture
The principal synthetic route to Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is the Claisen condensation, a cornerstone carbon-carbon bond-forming reaction in organic chemistry.[1] This reaction typically involves the base-mediated condensation of an ester with another carbonyl compound. In the context of our target molecule, the synthesis is most efficiently achieved through a crossed Claisen condensation between a derivative of piperonal (3,4-methylenedioxybenzaldehyde) and an oxalate ester.
A representative synthetic approach involves the reaction of piperonal with diethyl oxalate in the presence of a strong base like sodium ethoxide. The ethoxide deprotonates the α-carbon of an ester, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the piperonal derivative. Subsequent elimination of an ethoxide ion yields the β-keto ester.
Experimental Protocol: Claisen Condensation Synthesis
The following protocol outlines a representative laboratory-scale synthesis:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: A solution of piperonal and a molar excess of diethyl oxalate in anhydrous ethanol is added dropwise to the stirred base suspension at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: The reaction mixture is then quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
Physicochemical and Spectroscopic Profile
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a stable compound under standard laboratory conditions.[1] Its key physical and spectroscopic properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₅ | |
| Molecular Weight | 236.22 g/mol | [1] |
| Appearance | Yellowish oil | [2] |
| Boiling Point | 358.8 °C at 760 mmHg | [1] |
| Density | 1.275 g/cm³ | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | Enol form: δ 12.49 (s, 1H), 7.27 (d, J = 6.9 Hz, 1H), 7.21 – 7.17 (m, 1H), 7.03 (td, J = 8.0, 2.6 Hz, 1H), 6.05 (s, 2H), 5.35 (s, 1H), 4.28 (q, J = 7.1 Hz, 2H), 1.34 (t, J = 7.1 Hz, 3H). Keto form: δ 7.35 (dd, J = 9.2, 2.6 Hz, 1H), 7.28 – 7.23 (m, 1H), 7.17 – 7.13 (m, 1H), 6.05 (s, 2H), 4.22 (q, J = 7.1 Hz, 2H), 3.92 (s, 2H), 1.26 (t, J = 7.1 Hz, 3H). | [2] |
| ¹³C NMR (CDCl₃, 100 MHz) | Characteristic peaks include: δ ~190 (keto C=O), ~170 (ester C=O), ~152, ~148 (aromatic C-O), ~125, ~108, ~102 (aromatic C-H), ~102 (O-CH₂-O), ~62 (ester O-CH₂), ~45 (α-CH₂), ~14 (ester CH₃). | Inferred from[3][4] |
| Infrared (IR) | Characteristic peaks include: ~1740 cm⁻¹ (ester C=O stretch), ~1685 cm⁻¹ (keto C=O stretch), ~1600, ~1490 cm⁻¹ (aromatic C=C stretch), ~1250 cm⁻¹ (C-O stretch). | Inferred from[5] |
| Mass Spectrometry (EI) | Expected m/z fragments: 236 (M⁺), 191 (M⁺ - OEt), 163 (M⁺ - COOEt), 149 (benzo[d]dioxol-5-yl-C=O⁺). | Inferred from |
Note: The ¹H NMR spectrum shows a mixture of keto and enol tautomers, a characteristic feature of β-keto esters. The exact ratio of these tautomers can be influenced by the solvent and temperature.
Chemical Reactivity and Mechanistic Insights
The reactivity of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is dominated by the presence of the β-dicarbonyl functionality. The methylene protons situated between the two carbonyl groups are significantly acidic, readily undergoing deprotonation to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of subsequent reactions, including alkylation, acylation, and condensation reactions.
The benzodioxole ring, being an electron-donating group, can influence the reactivity of the aromatic portion of the molecule, making it susceptible to electrophilic aromatic substitution reactions. However, the primary utility of this compound in pharmaceutical synthesis lies in the reactivity of its β-keto ester moiety.
Application in Drug Development: The Synthesis of Tadalafil
A paramount application of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is its role as a key precursor in the synthesis of Tadalafil (Cialis®), a selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[6][7]
The synthesis of Tadalafil involves a multi-step sequence, a critical part of which is the Pictet-Spengler reaction.[6] This reaction facilitates the condensation of a tryptamine derivative with an aldehyde or ketone to form a tetrahydro-β-carboline. In the synthesis of Tadalafil, a derivative of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is utilized to construct the intricate tetracyclic core of the final drug molecule.
Mechanism of Action of Tadalafil:
Tadalafil exerts its therapeutic effect by selectively inhibiting the PDE5 enzyme.[7] In the physiological process of penile erection, sexual stimulation leads to the release of nitric oxide (NO), which in turn activates the enzyme guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection.
The action of cGMP is terminated by its degradation by PDE5. By inhibiting PDE5, Tadalafil prevents the breakdown of cGMP, leading to its accumulation and a more potent and prolonged smooth muscle relaxation, thereby enhancing erectile function.[7]
Conclusion
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a molecule of significant synthetic value, particularly within the pharmaceutical industry. Its straightforward synthesis via the Claisen condensation and the versatile reactivity of its β-keto ester functionality make it an indispensable building block for complex drug molecules. The successful development of Tadalafil is a prime testament to the strategic importance of this intermediate. A thorough understanding of its synthesis, properties, and reactivity is, therefore, crucial for researchers and scientists engaged in the discovery and development of new therapeutic agents.
References
- 1. Buy Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Synthesis and Utility of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate: A Technical Guide for Chemical Researchers
Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, a β-keto ester bearing the privileged benzodioxole moiety, represents a cornerstone intermediate for the synthesis of a diverse array of complex molecules.[1][2] Its unique structural and electronic properties, conferred by the fused bicyclic benzodioxole ring system, make it a highly sought-after building block in the fields of pharmaceutical and medicinal chemistry.[1] The strategic positioning of the keto and ester functionalities allows for a wide range of chemical transformations, providing access to novel heterocyclic scaffolds with significant biological potential. This guide provides an in-depth exploration of the synthesis, characterization, and key applications of this valuable compound, with a particular focus on its role as a precursor to bioactive pyrazole derivatives.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is paramount for its effective utilization in a research setting. The key data for Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate are summarized below.
| Property | Value | Source |
| CAS Number | 81581-27-3 | [3] |
| Molecular Formula | C₁₂H₁₂O₅ | [2] |
| Molecular Weight | 236.22 g/mol | [2] |
| Boiling Point | 358.8°C at 760 mmHg | [2] |
| Density | 1.275 g/cm³ | [2] |
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons between the carbonyl groups, and distinct signals for the aromatic protons of the benzodioxole ring system, along with a singlet for the methylenedioxy protons.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the ketone and ester, the methylene carbon adjacent to the carbonyls, the carbons of the ethyl group, and the distinct aromatic and methylenedioxy carbons of the benzodioxole moiety.
-
FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functionalities, typically in the range of 1650-1750 cm⁻¹. Other significant peaks will include C-O stretching for the ester and ether linkages, and C-H stretching for the aromatic and aliphatic portions of the molecule.[9][10]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (236.22 g/mol ), along with characteristic fragmentation patterns.
Synthesis via Crossed Claisen Condensation: A Detailed Protocol
The most common and efficient method for the synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is the crossed Claisen condensation.[2] This reaction involves the condensation of an ester with α-hydrogens (ethyl acetate) with an ester that lacks α-hydrogens (a derivative of piperonylic acid, such as methyl 3,4-(methylenedioxy)benzoate) in the presence of a strong base. To ensure a high yield of the desired product and minimize self-condensation of the enolizable ester, the reaction is typically carried out by slowly adding the enolizable ester to a mixture of the non-enolizable ester and the base.[11][12]
Reaction Mechanism
The reaction proceeds through a well-established mechanism:
-
Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl 3,4-(methylenedioxy)benzoate.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating a methoxide ion to form the β-keto ester.
-
Deprotonation: The newly formed β-keto ester is deprotonated by the base, driving the reaction to completion.
-
Protonation: An acidic workup protonates the enolate to yield the final product.
Caption: Generalized workflow of the Crossed Claisen Condensation.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for crossed Claisen condensations.[12]
Materials:
-
Methyl 3,4-(methylenedioxy)benzoate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide and anhydrous toluene.
-
Addition of Reactants: A solution of methyl 3,4-(methylenedioxy)benzoate in anhydrous toluene is added to the flask. The mixture is stirred, and a solution of anhydrous ethyl acetate in anhydrous toluene is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature at 25-30°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
Application in the Synthesis of Bioactive Heterocycles: The Gateway to Pyrazoles
β-Keto esters are exceptionally versatile intermediates in organic synthesis, particularly for the construction of five-membered heterocyclic rings such as pyrazoles.[13] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[13] The benzodioxole moiety is also a known pharmacophore found in numerous natural and synthetic bioactive compounds.[14] The combination of these two structural motifs can lead to the development of novel drug candidates with enhanced efficacy.
Synthesis of 5-(benzo[d]dioxol-5-yl)-1H-pyrazol-3-ol
A key application of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is its use as a precursor for the synthesis of pyrazole derivatives. A representative transformation is the reaction with hydrazine hydrate to form 5-(benzo[d]dioxol-5-yl)-1H-pyrazol-3-ol.
Reaction Mechanism
-
Hydrazone Formation: Hydrazine initially reacts with the ketone carbonyl of the β-keto ester to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the ester carbonyl.
-
Elimination: This is followed by the elimination of ethanol to form the pyrazolone ring.
-
Tautomerization: The resulting pyrazolone can exist in several tautomeric forms, with the pyrazol-3-ol being a significant contributor.
Caption: Synthetic pathway to a pyrazole derivative.
Step-by-Step Experimental Protocol
This is a general procedure for the synthesis of pyrazoles from β-keto esters.[15]
Materials:
-
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate in ethanol.
-
Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution, followed by the dropwise addition of hydrazine hydrate.
-
Reaction: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then triturated with cold water to induce precipitation.
-
Purification: The solid product is collected by filtration, washed with cold water, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.
Conclusion and Future Outlook
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a synthetically valuable intermediate that provides a reliable and efficient entry point to a wide range of complex molecular architectures. Its straightforward synthesis via crossed Claisen condensation and its utility as a precursor to bioactive pyrazoles underscore its importance in modern drug discovery and development. The methodologies and applications outlined in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutic agents. Further exploration of the reactivity of this versatile building block will undoubtedly lead to the discovery of new chemical entities with significant pharmacological potential.
References
- 1. Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 81581-27-3 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. worldresearchersassociations.com [worldresearchersassociations.com]
- 9. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chim.it [chim.it]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
An In-depth Technical Guide to the Safe Handling of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
Executive Summary: A Precautionary Overview
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a key intermediate in organic synthesis, valued for its unique benzodioxole moiety fused to a reactive β-keto ester backbone.[1] While specific toxicological and hazard data are scarce, the chemical structure necessitates a high degree of caution. The 1,3-benzodioxole group is present in compounds known for acute toxicity, irritation, and potential environmental hazards.[2][3] The β-keto ester functionality imparts significant chemical reactivity.[4]
This guide provides a framework for risk assessment and safe handling, emphasizing engineering controls, appropriate personal protective equipment (PPE), and emergency preparedness. The recommendations are based on a composite hazard profile derived from analogous substances.
Chemical Identification and Properties
A clear understanding of the substance's identity is fundamental to its safe handling.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-(1,3-benzodioxol-5-yl)-3-oxopropanoate | [5] |
| Synonyms | Ethyl [3,4-(methylenedioxy)benzoyl]acetate, 3-BENZO[6][7]DIOXOL-5-YL-3-OXO-PROPIONIC ACID ETHYL ESTER | [5][8] |
| CAS Number | 81581-27-3 | [5][9] |
| Molecular Formula | C₁₂H₁₂O₅ | [5] |
| Molecular Weight | 236.22 g/mol | [5] |
| Physical State | Data not available; likely a solid or high-boiling liquid at room temperature. | N/A |
| Solubility | Data not available; expected to be soluble in organic solvents like esters, ketones, and chlorinated solvents.[10][11] | N/A |
| Boiling/Melting Point | Data not available. | N/A |
| Flash Point | Data not available. The presence of the benzodioxole ring suggests it may be a combustible liquid if it is a liquid at RT.[12] | N/A |
Inferred Hazard Profile and GHS Classification
Due to the absence of specific experimental data for CAS 81581-27-3, the following GHS classification is inferred from structurally related compounds, such as 2-(1,3-Benzodioxol-5-yl)ethanol and 1,3-Benzodioxole.[2][13][14] This represents a precautionary classification and should be treated as a minimum standard.
| Hazard Class | Category | Hazard Statement | Basis for Inference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for 1,3-Benzodioxole and related analogs.[1][14] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Inferred from related benzodioxole structures.[13] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Benzodioxole analogs are known skin irritants.[2][13] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Common hazard for esters, ketones, and aromatic compounds.[2][13] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or dust may irritate the respiratory tract, a known hazard for benzodioxole analogs.[2][13] |
| Hazardous to the Aquatic Environment (Long-term) | Category 2 | H411: Toxic to aquatic life with long lasting effects | A precautionary classification based on the aquatic toxicity of other benzodioxole derivatives.[1] |
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements (Minimum Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[15]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Engineering Controls, Handling, and Storage
The primary directive is to minimize all routes of exposure.
4.1 Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[15]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[13]
4.2 Safe Handling Protocols
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation.[2]
-
Grounding: If handling larger quantities of the substance (if liquid) or its solutions in flammable solvents, take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[3]
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.
4.3 Storage Conditions
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[13]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The selection of appropriate PPE depends on the scale and nature of the experimental work.
Caption: PPE Selection Workflow for Handling the Compound.
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required.[6] When there is any potential for splashing, chemical splash goggles must be worn.[6] For larger-scale operations (>5g) or tasks with a significant splash risk, a face shield should be used in conjunction with goggles.[6]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but for extended contact or immersion, butyl rubber gloves are recommended due to their resistance to esters and ketones.[11][16] Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Lab Coat: A flame-retardant, long-sleeved lab coat is required.
-
Clothing: Wear long pants and closed-toe shoes.
-
-
Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of aerosol generation that engineering controls cannot mitigate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13] All respirator use must be in accordance with a formal respiratory protection program.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
6.1 First-Aid Measures
-
General Advice: Move out of the dangerous area and show this guide to the attending physician.
-
If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[13]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[13]
6.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. For large fires, water spray or fog can be used.[17]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO₂).[13]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
6.3 Accidental Release Measures The following workflow outlines the response to a laboratory-scale spill.
Caption: Emergency Response Workflow for an Accidental Spill.
Toxicological and Ecological Considerations
7.1 Toxicological Profile (Inferred)
-
Acute Effects: Based on analogs, the compound is presumed to be harmful if swallowed or if it comes into contact with skin.[13] It is expected to cause irritation to the skin, eyes, and respiratory system.[2][13]
-
Chronic Effects: No data is available on the long-term effects, such as carcinogenicity or mutagenicity. The toxicological properties have not been thoroughly investigated.[1] A precautionary principle should be applied, assuming potential for chronic effects upon repeated exposure.
7.2 Ecological Profile (Inferred)
-
Aquatic Toxicity: Many benzodioxole derivatives are toxic to aquatic life with long-lasting effects.[1] Therefore, this compound should be prevented from entering drains or waterways.[1]
-
Persistence and Degradability: No data available.
Disposal Considerations
All waste materials must be treated as hazardous.
-
Waste Disposal: Dispose of this chemical and its container through a licensed professional waste disposal service. Do not allow it to enter the sewer system.
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. 81581-27-3 CAS Manufactory [m.chemicalbook.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 81581-27-3 Name: [xixisys.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. sjsu.edu [sjsu.edu]
- 12. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. cochise.edu [cochise.edu]
- 16. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 17. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the Physical Characteristics of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, a noteworthy molecule in medicinal chemistry and organic synthesis, presents a unique combination of a benzodioxole moiety and a β-keto ester functional group. This structure imparts distinct physicochemical properties that are crucial for its application as a versatile building block in the synthesis of more complex molecules, including pharmacologically active compounds.[1][2] Understanding the fundamental physical characteristics of this compound, registered under CAS number 81581-27-3, is paramount for its effective handling, characterization, and deployment in research and development endeavors. This guide provides a comprehensive overview of its key physical properties, supported by available data and theoretical insights, to empower researchers in their scientific pursuits.
Core Physical and Chemical Properties
A foundational understanding of a compound's physical properties is the bedrock of its application in a laboratory setting. These parameters dictate storage conditions, purification strategies, and reaction setups.
| Property | Value | Source |
| CAS Number | 81581-27-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 236.22 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to yellow solid | --INVALID-LINK-- |
| Melting Point | 42.5 °C | --INVALID-LINK-- |
| Boiling Point | 140-145 °C at 2 Torr; 358.8 °C at 760 mmHg | --INVALID-LINK--, --INVALID-LINK-- |
| Density | 1.275 g/cm³ | --INVALID-LINK-- |
Molecular Structure and its Influence on Physical Properties
The physical characteristics of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate are a direct consequence of its molecular architecture. The planar and rigid benzodioxole ring system, coupled with the flexible ethyl propanoate chain containing two carbonyl groups, dictates its intermolecular interactions and, consequently, its macroscopic properties.
Caption: Molecular structure of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
The presence of polar carbonyl groups and ether linkages within the benzodioxole ring suggests that dipole-dipole interactions play a significant role in the condensed phase. The aromatic ring also allows for π-π stacking interactions. These forces collectively contribute to its solid state at room temperature and its relatively high boiling point.
Solubility Profile: A Theoretical Perspective
-
Organic Solvents: It is anticipated to exhibit good solubility in common polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, as well as in polar protic solvents like ethanol, owing to the potential for hydrogen bonding with the carbonyl oxygens.
-
Aqueous Solubility: Conversely, its solubility in water is expected to be limited. The hydrophobic surface area of the benzodioxole ring and the ethyl group likely outweighs the hydrophilic character of the oxygen atoms, impeding significant dissolution in aqueous media.
The following workflow is recommended for determining the solubility of a new batch of the compound.
Caption: Experimental workflow for solubility determination.
Spectroscopic Characterization: An Expected Profile
Direct experimental spectroscopic data for Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is not widely published. However, based on its chemical structure and data from analogous compounds, a predicted spectroscopic profile can be outlined. This serves as a valuable reference for researchers synthesizing or analyzing this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~3.5 | Singlet | 2H | -CO-CH₂ -CO- |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~6.0 | Singlet | 2H | -O-CH₂ -O- |
| ~6.9 | Doublet | 1H | Ar-H |
| ~7.4 | Doublet | 1H | Ar-H |
| ~7.5 | Doublet of Doublets | 1H | Ar-H |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-C H₃ |
| ~45 | -CO-C H₂-CO- |
| ~62 | -O-C H₂-CH₃ |
| ~102 | -O-C H₂-O- |
| ~108 | Ar-C H |
| ~109 | Ar-C H |
| ~125 | Ar-C H |
| ~130 | Ar-C |
| ~148 | Ar-C -O |
| ~152 | Ar-C -O |
| ~168 | C =O (Ester) |
| ~195 | C =O (Ketone) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester and aryl ether) |
| ~1040 | Strong | C-O stretch (dioxole) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 236, corresponding to the molecular weight of the compound, is expected.
-
Key Fragmentation Peaks:
-
m/z = 191: Loss of the ethoxy group (-OCH₂CH₃).
-
m/z = 163: Loss of the ethyl aceto group (-CH₂COOCH₂CH₃).
-
m/z = 149: The characteristic benzodioxole carbonyl cation.
-
m/z = 121: Further fragmentation of the benzodioxole ring.
-
Protocol for Physical Characterization of a Synthesized Batch
Ensuring the identity and purity of a newly synthesized batch of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a critical step in any research workflow. The following protocol outlines a self-validating system for its physical characterization.
Caption: Workflow for the physical characterization of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
Step-by-Step Methodology:
-
Visual Inspection: Observe the physical state (solid) and color (light yellow to yellow) of the purified compound. Any deviation may indicate impurities.
-
Melting Point Determination:
-
Pack a small amount of the dry solid into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid. A sharp melting range close to 42.5 °C is indicative of high purity.
-
-
Thin Layer Chromatography (TLC):
-
Dissolve a small sample in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spot under UV light. A single spot confirms the presence of a single major component.
-
-
Spectroscopic Analysis:
-
NMR: Prepare a sample in deuterated chloroform (CDCl₃) and acquire ¹H and ¹³C NMR spectra. Compare the obtained chemical shifts, multiplicities, and integrations with the expected values.
-
IR: Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR). Verify the presence of the characteristic absorption bands for the key functional groups.
-
MS: Obtain a mass spectrum to confirm the molecular weight and analyze the fragmentation pattern.
-
-
Data Validation and Documentation: Compare all collected data with the reference values provided in this guide. A high degree of correlation validates the identity and purity of the synthesized batch. Document all findings in a laboratory notebook for future reference.
Conclusion
This technical guide provides a detailed overview of the known and expected physical characteristics of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate. By consolidating available data and providing a theoretical framework for its properties, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The outlined protocols for characterization offer a systematic approach to ensure the quality and reliability of this important chemical intermediate in scientific research.
References
Methodological & Application
Purification of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate by column chromatography
Application Note & Protocol
Topic: High-Purity Isolation of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate via Flash Column Chromatography
Abstract & Introduction
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a valuable β-keto ester intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical and medicinal chemistry.[1][2] Its unique structure, featuring the benzodioxole moiety, makes it a precursor for compounds with potential biological activities, including antimicrobial and antioxidant properties.[1] The synthesis of this compound, often via a Claisen condensation or similar C-C bond-forming reactions, typically yields a crude product containing unreacted starting materials, byproducts, and catalysts.[3][4][5] Achieving high purity is paramount for subsequent synthetic steps and for ensuring the integrity of biological screening data.
This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate using silica gel flash column chromatography. We will delve into the principles of the separation, provide a step-by-step methodology from solvent system selection to final product isolation, and offer troubleshooting guidance. The causality behind each experimental choice is explained to empower researchers to adapt this protocol to similar purification challenges.
Principle of Separation: Exploiting Polarity
The successful chromatographic separation of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate hinges on the polarity differences between the target molecule and the impurities from its synthesis.
-
Target Molecule: The presence of two carbonyl groups (a ketone and an ester) and the ether linkages in the benzodioxole ring makes the target molecule moderately polar. These groups can engage in hydrogen bonding and dipole-dipole interactions with the stationary phase.
-
Stationary Phase: Silica gel (SiO₂) is a highly polar stationary phase due to the abundance of surface silanol groups (Si-OH).[6] Polar compounds in the crude mixture will adsorb more strongly to the silica gel.
-
Mobile Phase: A non-polar or moderately polar solvent system is used to elute the compounds from the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are desorbed and travel down the column based on their relative affinities. Less polar compounds elute first, followed by more polar compounds.[7]
The primary synthetic route, a Claisen condensation, may result in impurities such as unreacted piperonal (an aldehyde) and diethyl malonate or ethyl acetate (esters), as well as self-condensation byproducts.[3][8] These impurities have different polarities than the desired β-keto ester, enabling effective separation.
Pre-Chromatography: Method Development with TLC
Before packing a column, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC). This analytical step saves significant time and resources. The goal is to find a solvent mixture that provides a retention factor (Rf) of ~0.25-0.35 for the target compound.[9] An Rf in this range typically ensures good separation from impurities and a reasonable elution time on the column.
Protocol: TLC Solvent System Screening
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.
-
Spot the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of several TLC plates.
-
Develop the Plates: Place each plate in a developing chamber containing a different solvent system. Good starting systems for β-keto esters are mixtures of hexanes (or petroleum ether) and ethyl acetate.[10][11]
-
Test a polarity gradient: e.g., 10%, 20%, 30%, and 40% ethyl acetate in hexanes.
-
-
Visualize: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, stain the plate (e.g., with potassium permanganate or vanillin stain) to visualize non-UV active compounds.
-
Calculate Rf and Select System: Calculate the Rf value for the product spot in each system (Rf = distance traveled by spot / distance traveled by solvent front). Choose the system that gives the desired Rf of ~0.3 and shows the best separation between the product and major impurities.
| Parameter | Description | Target Value |
| Stationary Phase | Silica Gel 60 F₂₅₄ | N/A |
| Mobile Phase | Ethyl Acetate / Hexanes | Mixture that provides Rf below |
| Target Rf | Retention Factor for the desired product | 0.25 - 0.35 [9] |
Detailed Purification Protocol
This protocol is designed for the purification of ~1-2 grams of crude product. Adjust the scale of the column and solvent volumes accordingly for different amounts. A ratio of 30:1 to 100:1 silica gel to crude product by weight is recommended for good separation.[9]
Materials & Reagents
-
Glassware: Chromatography column (e.g., 40-60 mm diameter), round-bottom flasks, Erlenmeyer flasks/test tubes for fraction collection, separatory funnel.
-
Stationary Phase: Silica gel, flash grade (230-400 mesh, 40-63 µm particle size).[12]
-
Reagents: Crude Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, ethyl acetate (EtOAc), hexanes, dichloromethane (DCM), sand (sea sand, washed), cotton or glass wool.
-
Equipment: Rotary evaporator, TLC plates and chamber, UV lamp, compressed air/nitrogen source (optional, for flash chromatography).
Experimental Workflow
Caption: Workflow for chromatographic purification.
Step-by-Step Methodology
Step 1: Column Packing (Wet Slurry Method) [7]
-
Insert a small plug of cotton or glass wool into the bottom of the column, ensuring it covers the stopcock outlet. Add a ~1 cm layer of sand on top.[7]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar elution solvent (e.g., 10% EtOAc in hexanes). The consistency should be like a milkshake, not too thick.
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.[7]
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed from disturbance during solvent addition.[13]
-
Continuously run solvent through the column until the silica bed is stable and translucent. Never let the solvent level drop below the top layer of sand.[13]
Step 2: Sample Loading (Dry Loading Method) Dry loading is often superior for compounds that have limited solubility in the starting eluent, preventing band broadening at the origin.[9][13]
-
Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.[9]
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully drain the solvent in the packed column down to the level of the top sand layer.
-
Gently add the silica-adsorbed sample onto the sand layer, creating a thin, even band.
-
Carefully add another thin layer of sand on top of the sample layer.
Step 3: Elution This protocol uses a step-gradient elution, which is efficient for separating compounds with significantly different polarities.
-
Carefully add the initial, low-polarity solvent (e.g., 10% EtOAc/hexanes) to the column, filling the space above the sand.
-
Open the stopcock and begin collecting the eluent. For flash chromatography, apply gentle pressure from a compressed air or nitrogen line to achieve a solvent flow rate of approximately 2 inches/minute.[12]
-
Gradually increase the polarity of the mobile phase based on the separation observed via TLC. For example:
-
Column Volumes 1-3: 10% EtOAc/Hexanes
-
Column Volumes 4-6: 20% EtOAc/Hexanes (the system identified by TLC)
-
Column Volumes 7-9: 30-40% EtOAc/Hexanes (to elute more polar impurities)
-
Step 4: Fraction Collection & Analysis
-
Collect fractions of a consistent volume (e.g., 20-25 mL per test tube for an 84g column).[12]
-
Monitor the elution process by spotting every few fractions onto a TLC plate. Develop the plate in the solvent system chosen in the pre-chromatography step.
-
Identify the fractions containing the pure product by comparing their Rf values to the crude mixture. The desired product should appear as a single, well-defined spot.
Step 5: Isolation
-
Combine all fractions that contain the pure product in a large round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
The result should be the purified Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate as an oil or solid. Confirm purity using analytical methods like ¹H NMR, ¹³C NMR, or HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect solvent system (too polar or non-polar).- Column overloaded with sample.- Poorly packed column (air bubbles, cracks). | - Re-optimize the solvent system with TLC for better spot separation.- Use a larger column or less crude material (maintain >30:1 silica:sample ratio).[9]- Repack the column carefully, ensuring an even slurry and no air pockets. |
| Compound Stuck at the Origin | - Solvent system is not polar enough.- Compound may be degrading on acidic silica. | - Increase the polarity of the eluent (e.g., add a small percentage of methanol to DCM).[10]- Deactivate the silica by pre-treating it with a base like triethylamine (e.g., add 0.5-1% TEA to the eluent).[10] |
| Broad or Tailing Peaks | - Keto-enol tautomerism of the β-keto ester.[10][14]- Sample was loaded in a solvent that was too polar ("wet loading"). | - The presence of two interconverting isomers can broaden bands. This is often an inherent property.- Ensure dry loading is used to apply the sample in a concentrated band.[13] |
| Cracked or Dry Column | - The solvent level dropped below the top of the silica gel. | - This is irreversible and ruins the separation. The column must be repacked. Always keep the silica bed wet.[13] |
References
- 1. Buy Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 [smolecule.com]
- 2. This compound | 81581-27-3 | Benchchem [benchchem.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 7. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 8. Claisen Condensation | OpenOChem Learn [learn.openochem.org]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
Characterization of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate using NMR and IR
An Application Guide to the Spectroscopic Characterization of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
Introduction: The Significance of a Versatile β-Keto Ester
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic organic chemistry and drug discovery. Its structure, incorporating the benzo[d][1][2]dioxole (or methylenedioxy) moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds and natural product analogues that may possess diverse biological activities.[3][4] Given its role as a critical building block, unambiguous structural confirmation and purity assessment are paramount. This guide provides a detailed protocol and interpretive framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two of the most powerful techniques for elucidating the structure of organic molecules.
A key structural feature of β-keto esters is their existence as a dynamic equilibrium of keto-enol tautomers. This tautomerism profoundly influences their spectroscopic properties, and understanding this equilibrium is essential for accurate spectral interpretation. This application note will delve into the characteristic signals of both tautomers as observed in ¹H NMR, ¹³C NMR, and IR spectra.
Spectroscopic Characterization Workflow
The comprehensive analysis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate involves a multi-step process for both NMR and IR spectroscopy. The logical flow ensures that high-quality, interpretable data is acquired for robust structural elucidation.
Caption: General Workflow for Spectroscopic Analysis
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual nuclei (¹H and ¹³C). For Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, NMR is particularly insightful as it allows for the direct observation and quantification of the keto and enol tautomers, which interconvert slowly on the NMR timescale.[5]
Interpreting the NMR Spectra
¹H NMR Spectroscopy: The proton NMR spectrum will display distinct sets of signals corresponding to the keto and enol forms.
-
Enol Form Signals:
-
Keto Form Signals:
-
α-Methylene Protons (COCH₂CO): A sharp singlet at δ 3.9-4.0 ppm.[6]
-
-
Shared Signals (Both Tautomers):
-
Aromatic Protons: The three protons on the benzodioxole ring will appear in the δ 6.8-7.6 ppm region, often as a complex multiplet or a characteristic ABX spin system.[7]
-
Methylenedioxy Protons (O-CH₂-O): A sharp singlet around δ 6.0 ppm, a hallmark of this functional group.[8]
-
Ethyl Ester Protons (OCH₂CH₃): A quartet for the methylene group (OCH₂) around δ 4.2 ppm and a triplet for the methyl group (CH₃) around δ 1.2-1.3 ppm.[6][8]
-
¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon framework. Proton-decoupled spectra are standard, where each unique carbon atom appears as a single line.
-
Carbonyl Carbons: Three distinct C=O signals are expected: the ester carbonyl of the keto form (~167 ppm), the ketone carbonyl (~190-195 ppm), and the hydrogen-bonded ester carbonyl of the enol form (~170-175 ppm).[9][10]
-
Enol Carbons: The vinylic carbons (C=CH) of the enol form will appear in the δ 90-140 ppm range.[9]
-
Aromatic Carbons: Signals for the six carbons of the benzodioxole ring will be observed between δ 108-150 ppm.[9]
-
Methylenedioxy Carbon (O-CH₂-O): A characteristic signal around δ 101-102 ppm.[4]
-
Aliphatic Carbons: The α-methylene carbon of the keto form (~45-50 ppm) and the ethyl ester carbons (~61 ppm for OCH₂ and ~14 ppm for CH₃) will be present.[9]
Data Summary: Expected NMR Chemical Shifts
| Functional Group | Tautomer | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ketone C=O | Keto | - | 190 - 195 |
| Ester C=O | Keto | - | ~167 |
| Ester C=O | Enol | - | 170 - 175 |
| Aromatic C-H | Both | 6.8 - 7.6 (m) | 108 - 150 |
| O-CH₂-O | Both | ~6.0 (s) | 101 - 102 |
| O-CH₂-CH₃ | Both | ~4.2 (q) | ~61 |
| O-CH₂-CH₃ | Both | ~1.2 (t) | ~14 |
| CO-CH₂-CO | Keto | ~3.9 (s) | 45 - 50 |
| =CH-OH | Enol | ~5.3 (s) | 90 - 100 |
| Enolic OH | Enol | 12.0 - 12.5 (s, broad) | - |
Note: Chemical shifts are approximate and can be influenced by the solvent and sample concentration. (s = singlet, t = triplet, q = quartet, m = multiplet).
Protocol for NMR Sample Preparation and Analysis
This protocol is designed for standard high-field solution-state NMR spectroscopy.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][11]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is effective for this class of compounds.[1][12]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[13]
-
Cap the NMR tube securely. The residual CHCl₃ signal in CDCl₃ (δ 7.26 ppm) can be used for spectral calibration.[1]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a standard ¹H NMR spectrum. Typical acquisition times are a few minutes.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will require a longer acquisition time (20-60 minutes or more) due to the lower natural abundance of the ¹³C isotope.[11]
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in definitive signal assignments.
-
Part II: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14] The spectrum provides a molecular "fingerprint" that is invaluable for structural confirmation.
Interpreting the IR Spectrum
The IR spectrum will show characteristic absorption bands for the various bonds within the molecule, including features from both keto and enol tautomers.
-
Carbonyl (C=O) Region: This region is highly diagnostic.
-
Ester C=O (Keto form): A strong, sharp absorption band around 1735-1750 cm⁻¹.[15][16]
-
Ketone C=O (Keto form): A strong, sharp band around 1715 cm⁻¹.[17][18]
-
Conjugated Ester C=O (Enol form): A strong band shifted to a lower frequency (1650-1660 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.[5]
-
-
O-H and C-H Stretching Region:
-
C=C Stretching Region:
-
Fingerprint Region (below 1500 cm⁻¹):
Data Summary: Characteristic IR Absorption Bands
| Functional Group | Tautomer | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Hydrogen-bonded) | Enol | Stretch | 2500 - 3200 | Strong, Broad |
| Aromatic C-H | Both | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Both | Stretch | 2850 - 3000 | Medium |
| Ester C=O | Keto | Stretch | 1735 - 1750 | Strong |
| Ketone C=O | Keto | Stretch | ~1715 | Strong |
| Ester C=O (Conj. + H-bond) | Enol | Stretch | 1650 - 1660 | Strong |
| Aromatic C=C | Both | Stretch | 1450 - 1600 | Medium |
| Enol C=C | Enol | Stretch | 1610 - 1640 | Medium |
| C-O (Ester, Ether) | Both | Stretch | 1000 - 1300 | Strong |
Protocol for FTIR Sample Analysis (ATR Method)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[20][21]
-
Instrument and Sample Preparation:
-
Ensure the ATR crystal (commonly diamond or ZnSe) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.[2]
-
Place a small amount (1-2 mg of solid or one drop of oil) of the Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate sample directly onto the center of the ATR crystal.[2]
-
-
Data Acquisition:
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.[2]
-
Acquire the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) over the range of 4000-600 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Processing and Cleanup:
-
Perform a baseline correction on the resulting spectrum if necessary.
-
After analysis, clean the ATR crystal thoroughly using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
-
Conclusion
The combined application of NMR and IR spectroscopy provides a comprehensive and definitive characterization of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate. NMR spectroscopy excels at defining the precise atomic connectivity and revealing the equilibrium between keto and enol tautomers, while IR spectroscopy provides rapid confirmation of the key functional groups present. By following the detailed protocols and utilizing the interpretive guides provided, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the reliability of subsequent research and development activities.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Buy Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 [smolecule.com]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cif.iastate.edu [cif.iastate.edu]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 14. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. jascoinc.com [jascoinc.com]
- 21. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
Application Note: Mass Spectrometric Characterization of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a benzodioxole ring (also known as a methylenedioxyphenyl group), makes it a valuable precursor and building block for a wide range of more complex molecules, including potential central nervous system drug intermediates.[1] With a molecular formula of C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol , precise analytical characterization is crucial for verifying its identity, purity, and stability in various research and development phases.[2][3]
Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation of such compounds. Its high sensitivity and ability to provide detailed information on molecular weight and fragmentation pathways are indispensable. This application note provides a comprehensive guide to the mass spectrometric analysis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, detailing two robust protocols using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The causality behind instrumental choices and the interpretation of fragmentation data are explained to provide a field-proven, self-validating methodology.
Part 1: Scientific Principles and Rationale
The mass spectrometric behavior of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is governed by the chemical properties of its two primary functional regions: the β-keto ester chain and the benzodioxole aromatic system.
-
β-Keto Ester Moiety: This functional group is known to direct specific fragmentation pathways. Under the high-energy conditions of Electron Ionization (EI), fragmentation is dominated by cleavages alpha (α) to the carbonyl groups.[4][5] This predictable cleavage is a powerful diagnostic tool for identifying the different components of the ester. McLafferty rearrangements are also a common fragmentation route for β-keto esters, providing additional structural clues.[6]
-
Benzodioxole Moiety: The stable aromatic system contributes to the formation of a strong molecular ion peak, particularly in "soft" ionization techniques like ESI. In EI, the benzodioxole ring itself can undergo characteristic fragmentation, often leading to a stable benzoyl-type cation.[7][8]
-
Choice of Ionization Technique:
-
Electron Ionization (EI): Coupled with Gas Chromatography (GC), EI is a classic "hard" ionization technique that provides rich, reproducible fragmentation patterns. These patterns serve as a structural fingerprint, ideal for library matching and unambiguous identification.[9] Its use is predicated on the analyte's thermal stability and volatility.
-
Electrospray Ionization (ESI): As a "soft" ionization method typically paired with Liquid Chromatography (LC), ESI is excellent for generating intact protonated molecules ([M+H]⁺).[10][11] This is invaluable for confirming the molecular weight of the parent compound with high accuracy. Fragmentation can be induced in-source or in a collision cell (tandem MS) to gain structural information.[12]
-
Part 2: Experimental Protocols
These protocols are designed to be self-validating, providing orthogonal data for confident structural confirmation.
Protocol 1: GC-MS Analysis with Electron Ionization (EI)
Causality: This method is chosen for its ability to generate a detailed and reproducible fragmentation fingerprint of the analyte, which is essential for definitive structural confirmation. It is suitable for this compound due to its expected volatility and thermal stability under typical GC conditions.
A. Sample Preparation
-
Prepare a stock solution of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate at 1 mg/mL in high-purity Ethyl Acetate.
-
Create a working solution by diluting the stock solution 1:100 with Ethyl Acetate to a final concentration of 10 µg/mL.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer the working solution to a 2 mL autosampler vial for analysis.
B. Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of organic molecules. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for achieving good sensitivity without overloading the column. |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp chromatographic peaks. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Oven Program | Initial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature ramp ensures good separation from any impurities and efficient elution of the analyte. |
| Mass Spectrometer (EI) | ||
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique for generating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard energy that provides maximum ionization efficiency and extensive, reproducible fragmentation. |
| Mass Range | m/z 40-350 | Covers the expected molecular ion and all significant fragments. |
| Source Temperature | 230 °C | Maintains the analyte in the gas phase and prevents contamination of the ion source. |
| Acquisition Mode | Full Scan | To capture all fragment ions and identify unknown impurities. |
C. Workflow Diagram
Caption: Workflow for GC-MS analysis.
Protocol 2: LC-MS Analysis with Electrospray Ionization (ESI)
Causality: This method is chosen for its soft ionization, which is ideal for unambiguously determining the molecular weight of the parent compound by observing the protonated molecule [M+H]⁺. It is also highly sensitive and suitable for analyzing complex mixtures.
A. Sample Preparation
-
Prepare a stock solution of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate at 1 mg/mL in Acetonitrile.
-
Create a working solution by diluting the stock solution 1:1000 with a 50:50 (v/v) mixture of Acetonitrile and deionized water to a final concentration of 1 µg/mL.
-
Add formic acid to the working solution to a final concentration of 0.1% to promote protonation.
-
Vortex the solution for 30 seconds and transfer to a 2 mL autosampler vial.
B. Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) | Reverse-phase C18 provides excellent retention and separation for moderately polar compounds like the target analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with an acidic modifier to aid in protonation and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS, balancing analysis time and efficiency. |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes | A gradient elution ensures that the analyte is eluted as a sharp peak and cleans the column of less polar impurities. |
| Column Temperature | 40 °C | Improves separation efficiency and reduces viscosity, leading to better peak shapes. |
| Mass Spectrometer (ESI) | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The presence of multiple oxygen atoms makes the analyte susceptible to protonation, making positive mode ideal. |
| Capillary Voltage | 3.5 kV | Optimal voltage for creating a stable electrospray and efficient ionization. |
| Nebulizer Gas (N₂) | 45 psi | Assists in the formation of fine droplets (aerosol) from the LC eluent. |
| Drying Gas (N₂) Flow | 10 L/min at 325 °C | Facilitates desolvation of the droplets to release gas-phase ions. |
| Mass Range | m/z 100-400 | A range that comfortably includes the expected protonated molecule. |
| Acquisition Mode | Full Scan | To detect the parent ion and any potential adducts or in-source fragments. |
Part 3: Data Interpretation and Expected Results
Molecular Ion Verification: The monoisotopic mass of C₁₂H₁₂O₅ is 236.0685 Da.
-
GC-MS (EI): Expect a molecular ion peak (M⁺˙) at m/z 236 .
-
LC-MS (ESI): Expect a protonated molecule ([M+H]⁺) at m/z 237 . A sodium adduct ([M+Na]⁺) at m/z 259 may also be observed.
Expected Fragmentation Pattern (from EI-MS): The fragmentation of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is highly predictable and serves as a reliable identifier. The major fragmentation pathways involve α-cleavages around the keto-ester functional groups.[4][6]
| m/z (Mass-to-Charge) | Proposed Fragment Ion | Proposed Structure / Origin |
| 236 | [M]⁺˙ | Molecular Ion |
| 191 | [M - OC₂H₅]⁺ | α-cleavage: Loss of the ethoxy radical from the ester. |
| 163 | [M - CH₂COOC₂H₅]⁺ | α-cleavage: Loss of the ethyl aceto radical. |
| 149 | [C₈H₅O₃]⁺ | Base Peak: Formation of the stable 3,4-methylenedioxybenzoyl cation. |
| 121 | [C₇H₅O₂]⁺ | Loss of carbon monoxide (CO) from the m/z 149 fragment. |
| 93 | [C₆H₅O]⁺ | Further fragmentation of the aromatic ring structure. |
| 65 | [C₅H₅]⁺ | Characteristic fragment from the cleavage of a benzene ring. |
Fragmentation Pathway Diagram:
Caption: Predicted EI fragmentation pathway.
Conclusion
The GC-MS and LC-MS protocols detailed in this application note provide a robust and complementary framework for the comprehensive analysis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate. The GC-MS method offers definitive structural confirmation through a reproducible fragmentation fingerprint, while the LC-MS method excels at providing accurate molecular weight determination with high sensitivity. By employing these validated methodologies, researchers, scientists, and drug development professionals can ensure the identity and purity of this key synthetic intermediate, supporting the integrity and progression of their scientific endeavors.
References
- 1. Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 81581-27-3 [smolecule.com]
- 3. Ethyl 3-(1,3-benzodioxol-5-yl)-2-oxopropanoate | C12H12O5 | CID 83811211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Electrospray mass spectrometry of testosterone esters: potential for use in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Synthetic Versatility of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a highly functionalized β-ketoester that serves as a pivotal precursor in modern organic synthesis. The presence of a reactive 1,3-dicarbonyl system, coupled with the electronically distinct benzo[d][1][2]dioxole (or methylenedioxy) moiety, makes this compound a versatile building block for constructing complex molecular architectures, particularly heterocyclic systems of medicinal interest. This guide provides an in-depth exploration of its core reactivity, applications in the synthesis of pharmacologically relevant scaffolds, and detailed, field-proven experimental protocols.
Introduction: A Privileged Synthetic Intermediate
The unique value of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate in synthetic chemistry stems from the combination of two key structural features: the β-ketoester functionality and the benzodioxole ring.
-
The β-Ketoester Core: The active methylene group, positioned between two carbonyls, exhibits enhanced acidity, facilitating easy deprotonation to form a stabilized enolate. This nucleophilic enolate is central to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, including condensations, alkylations, and cycloadditions.
-
The Benzodioxole Moiety: This group, often found in natural products and pharmaceuticals, is more than a passive substituent. It acts as a bioisostere for the catechol group but with improved metabolic stability and lipophilicity. Its electron-donating nature can influence the reactivity of the adjacent benzoyl carbonyl group and imparts unique physicochemical properties to the final molecules, often contributing to their biological activity.[1][2]
This document will elucidate how these features are strategically exploited in the synthesis of complex molecules, providing researchers with both the theoretical understanding and practical methodologies required for successful application.
Physicochemical and Spectroscopic Data
A summary of essential data for Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is provided for quick reference in experimental design and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₅ | [2] |
| Molecular Weight | 236.22 g/mol | [2] |
| Appearance | Not specified, likely an oil or low-melting solid | |
| Boiling Point | 358.8 °C at 760 mmHg | [2] |
| Density | 1.275 g/cm³ | [2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, DCM, THF) | Inferred |
Note: Physical properties can vary based on purity and experimental conditions. Data should be used as a guideline.
Core Reactivity and Synthetic Pathways
The primary utility of this reagent lies in its predictable and versatile reactivity, which allows for its incorporation into a multitude of synthetic strategies. The following diagram illustrates the principal reaction pathways originating from this β-ketoester.
Caption: Core reactivity pathways of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
Application in Heterocyclic Synthesis
A predominant application of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is in the synthesis of nitrogen-containing heterocycles.[3] The 1,3-dicarbonyl arrangement provides an ideal electrophilic dielectrophile for cyclocondensation reactions with various dinucleophiles.
Synthesis of Pyrazole Derivatives
Pyrazoles are a well-known class of heterocycles with a broad spectrum of biological activities. The reaction of a β-ketoester with hydrazine hydrate is a classical and highly efficient method for constructing the pyrazole core. Derivatives containing the benzodioxole moiety have been investigated for their antibacterial potential.[4][5]
Mechanism: The reaction proceeds via initial condensation of hydrazine with one of the carbonyl groups (typically the more reactive ketone), followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
References
- 1. Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 81581-27-3 [smolecule.com]
- 3. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate | European Journal of Chemistry [eurjchem.com]
- 4. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate as a Versatile Pharmaceutical Intermediate
In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient and successful development of novel therapeutic agents. Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, a β-keto ester featuring the privileged benzodioxole moiety, has emerged as a highly valuable and versatile building block in the synthesis of a diverse array of pharmacologically active compounds. Its unique structural features and chemical reactivity make it a cornerstone intermediate for researchers and drug development professionals. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights, to empower scientists in harnessing its full potential. The benzodioxole group, in particular, is a well-known pharmacophore present in numerous natural and synthetic compounds, often imparting favorable pharmacokinetic and pharmacodynamic properties.[1]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its safe handling, storage, and effective utilization in synthesis. The key properties of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₅ | [2] |
| Molecular Weight | 236.22 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Density | 1.275 g/cm³ | [2] |
| Boiling Point | 358.8 °C at 760 mmHg | [2] |
| CAS Number | 81581-27-3 | [3] |
Storage and Handling: Store in a cool, dry, and well-ventilated area away from incompatible substances. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.
Core Application: Synthesis of Antibacterial Pyrazoline Derivatives
One of the most compelling applications of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is its role as a precursor in the synthesis of novel pyrazoline-based antibacterial agents. Pyrazoline scaffolds are a well-established class of heterocycles known for a wide range of biological activities. The synthetic strategy detailed below outlines a three-step process commencing with the decarboxylation of the title compound to a key ketone intermediate, followed by a Claisen-Schmidt condensation to form a chalcone, and culminating in a cyclization reaction to yield the final pyrazoline derivative.
Logical Workflow for Pyrazoline Synthesis
Caption: Synthetic pathway from the title compound to a pyrazoline derivative.
Protocol 1: Decarboxylation to 1-(Benzo[d]dioxol-5-yl)ethanone
The initial step involves the conversion of the β-keto ester to the corresponding methyl ketone, 1-(benzo[d]dioxol-5-yl)ethanone (also known as acetopiperone). This is a crucial transformation that prepares the molecule for the subsequent condensation reaction. While various methods for the decarboxylation of β-keto esters exist, a common and effective approach involves hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid, which is often unstable and readily loses CO₂ upon gentle heating.
Rationale: The ester group in Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is first hydrolyzed to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation to yield the ketone. This reactivity is a characteristic feature of β-keto acids.
Materials:
-
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
-
Aqueous solution of a strong acid (e.g., 10% H₂SO₄) or base (e.g., 10% NaOH)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Heating mantle and reflux condenser
Procedure:
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate in a suitable solvent (e.g., ethanol). Add an excess of a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification and Decarboxylation: Cool the reaction mixture to room temperature and carefully acidify with a 10% aqueous solution of sulfuric acid until the pH is acidic. Gentle heating of the acidified solution may be required to facilitate the decarboxylation, which is often indicated by the evolution of carbon dioxide gas.
-
Work-up: After cooling, extract the aqueous mixture with an organic solvent such as diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(benzo[d]dioxol-5-yl)ethanone.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ketone. The purity of the obtained 1-(benzo[d]dioxol-5-yl)ethanone should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).[4]
Protocol 2: Claisen-Schmidt Condensation to form the Chalcone Intermediate
The synthesized 1-(benzo[d]dioxol-5-yl)ethanone is then subjected to a Claisen-Schmidt condensation with pivalaldehyde (2,2-dimethylpropanal) to form the α,β-unsaturated ketone, 1-(benzo[d][5][6]dioxol-5-yl)-4,4-dimethylpent-1-en-3-one. This reaction is a cornerstone of carbon-carbon bond formation.[7]
Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction where an enolate ion, formed from the deprotonation of the α-carbon of a ketone, acts as a nucleophile and attacks the carbonyl carbon of an aldehyde.[8] The subsequent dehydration of the aldol addition product yields the stable α,β-unsaturated ketone (chalcone).
Materials:
-
1-(Benzo[d]dioxol-5-yl)ethanone
-
Pivalaldehyde
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or methanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flask, dissolve 1-(benzo[d]dioxol-5-yl)ethanone and a slight molar excess of pivalaldehyde in ethanol.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water or ethanol with constant stirring.
-
Continue stirring the reaction mixture at room temperature for several hours (monitor by TLC) until the starting materials are consumed.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid, the chalcone, is collected by vacuum filtration and washed with cold water.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-(benzo[d][5][6]dioxol-5-yl)-4,4-dimethylpent-1-en-3-one.[3]
Protocol 3: Cyclization to the Pyrazoline Derivative
The final step in this synthetic sequence is the cyclization of the chalcone intermediate with hydrazine hydrate to form the desired 5-(benzo[d][5][6]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole.
Rationale: This reaction proceeds via a nucleophilic addition of hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.
Materials:
-
Hydrazine hydrate (80% or 99%)
-
Absolute ethanol
-
Standard laboratory glassware
-
Reflux condenser
Procedure:
-
Reaction Setup: Dissolve the chalcone (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of hydrazine hydrate (e.g., 3 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
The residue can be dissolved in an appropriate organic solvent and washed with water to remove any remaining hydrazine hydrate.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 5-(benzo[d][5][6]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole. The final product should be characterized by spectroscopic methods to confirm its structure and purity. This pyrazoline can then be further derivatized to synthesize a library of compounds for antibacterial screening.[9]
Visualizing the Synthetic Transformation
Caption: Chemical structures in the synthetic pathway.
Conclusion and Future Perspectives
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its inherent reactivity and the presence of the biologically significant benzodioxole moiety make it an invaluable intermediate. The detailed protocols provided herein for the synthesis of antibacterial pyrazoline derivatives serve as a practical guide for researchers. Beyond this specific application, the chemical handles present in this molecule open avenues for its use in the synthesis of a wide range of other heterocyclic systems and complex molecules with potential therapeutic applications, including anticonvulsant and anticancer agents.[1][10] As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile intermediates like Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate will undoubtedly increase, solidifying its place in the modern drug discovery and development toolkit.
References
- 1. Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 81581-27-3 [smolecule.com]
- 3. 3-BENZO[1,3]DIOXOL-5-YL-3-OXO-PROPIONIC ACID ETHYL ESTER|3-(6-胡椒环基)-3-氧代丙酸乙酯(81581-27-3)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 4. 1-(1,3-Benzodioxol-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Reaction of ethyl acetoacetate with formaldehyde and primary amines | Semantic Scholar [semanticscholar.org]
- 8. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 9. 1-(Benzo[d][1,3]dioxol-5-yl)ethanone | CymitQuimica [cymitquimica.com]
- 10. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antimicrobial Activity Screening of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
Abstract
The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The benzo[d]dioxole scaffold is a privileged structure in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial effects[1][2][3][4]. Similarly, the β-keto ester functional group is a versatile pharmacophore known to be present in molecules with antibacterial properties[5][6][7]. Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, a molecule combining these two key features, has been identified as a compound of interest with potential antimicrobial activity[8]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening and evaluation of its antimicrobial properties. We present detailed, field-proven protocols for preliminary screening via disk diffusion and quantitative analysis through broth microdilution for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The methodologies are grounded in international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility[9][10][11][12][13].
Introduction: Scientific Rationale and Causality
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a synthetic organic compound featuring a central β-keto ester moiety attached to a benzo[d]dioxole (also known as methylenedioxyphenyl) ring. The decision to screen this specific molecule for antimicrobial activity is based on established principles in medicinal chemistry.
-
The Benzodioxole Scaffold: This heterocyclic unit is a key component in many natural products and pharmaceuticals, contributing to metabolic stability and specific interactions with biological targets[1][2]. Its presence in various reported antimicrobial compounds suggests it may serve as a valuable pharmacophore for new anti-infective agents[3][4][14].
-
The β-Keto Ester Moiety: This functional group is a known chelator of metal ions, which are essential for the function of many bacterial enzymes. Disruption of metal ion homeostasis is a recognized antimicrobial strategy. Furthermore, the reactivity of the β-keto ester system allows for potential interactions with nucleophilic residues in bacterial protein active sites, leading to enzyme inhibition[5][6][15]. Some studies suggest that β-keto esters may interfere with bacterial communication systems like quorum sensing[5][15].
The combination of these two moieties in Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate provides a strong rationale for its investigation as a potential lead compound in antimicrobial drug discovery. The following protocols are designed to rigorously test this hypothesis.
Preliminary Antimicrobial Screening: Agar Disk Diffusion Method
This qualitative method provides a rapid, preliminary assessment of the compound's ability to inhibit microbial growth. It is a valuable first-pass screening tool to identify if the compound possesses any activity against a panel of test microorganisms[16]. The principle relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a specific microorganism. The presence of a "zone of inhibition" around the disk indicates antimicrobial activity[16].
Materials
-
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate (Test Compound)
-
Sterile paper disks (6 mm diameter)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) plates
-
Sabouraud Dextrose Agar (SDA) plates (for fungi)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Amphotericin B)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Sterile saline (0.85% NaCl)
-
McFarland turbidity standards (0.5)
-
Sterile swabs, micropipettes, incubator
Protocol: Step-by-Step
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL). This step is critical for ensuring a standardized bacterial lawn and reproducible results[5].
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Rotate the swab against the inside of the tube to remove excess liquid.
-
Swab the entire surface of the MHA (for bacteria) or SDA (for fungi) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Preparation and Application of Disks:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). The choice of DMSO is due to its broad solubility profile and minimal intrinsic antimicrobial activity at low concentrations.
-
Aseptically apply a known volume (e.g., 10 µL) of the test compound solution onto sterile paper disks to achieve a specific concentration per disk (e.g., 100 µ g/disk ).
-
Prepare a negative control disk by applying only DMSO (10 µL). This is crucial to confirm that the solvent itself does not inhibit microbial growth.
-
Allow the disks to dry completely in a sterile environment.
-
-
Disk Placement and Incubation:
-
Using sterile forceps, place the prepared test compound disks, positive control antibiotic disk, and negative control DMSO disk onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 25-30°C for 24-48 hours for yeast.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
-
The presence of a clear zone around the test compound disk indicates antimicrobial activity. The size of the zone provides a qualitative measure of its potency.
-
Quantitative Antimicrobial Analysis: Broth Microdilution Method
Following a positive result in the disk diffusion assay, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[17]. This quantitative assay is the gold standard for susceptibility testing[9][10][18][19].
Workflow for MIC and MBC Determination
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 [smolecule.com]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. iacld.com [iacld.com]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. ESCMID: EUCAST [escmid.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. staff-beta.najah.edu [staff-beta.najah.edu]
- 15. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goums.ac.ir [goums.ac.ir]
- 19. darvashco.com [darvashco.com]
Application Notes and Protocols: Evaluating the Antioxidant Properties of Benzodioxole Derivatives
Introduction: The Benzodioxole Scaffold in Antioxidant Drug Discovery
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are therefore of paramount importance in therapeutic development.
The 1,3-benzodioxole (also known as methylenedioxyphenyl) moiety is a prominent structural motif found in numerous natural products and synthetic compounds, conferring a wide range of biological activities.[3][4][5] Its unique electronic and conformational properties make it a "privileged scaffold" in medicinal chemistry. In the context of antioxidant activity, benzodioxole derivatives have emerged as a promising class of compounds. Their efficacy often stems from the ability of the core structure and its substituents to effectively scavenge free radicals and modulate cellular oxidative pathways.[5][6]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides both the theoretical underpinnings and detailed, field-proven protocols for the comprehensive evaluation of the antioxidant properties of novel benzodioxole derivatives.
Part 1: Scientific Background and Mechanism of Action
The Chemistry of Antioxidant Action by Benzodioxole Derivatives
The primary mechanism by which many phenolic benzodioxole derivatives exert their antioxidant effect is through radical scavenging, a process that can occur via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).
A key structural feature contributing to the antioxidant capacity of these compounds is the ability of the methylenedioxy group to stabilize the resulting phenoxy radical after it has donated a hydrogen atom to neutralize a harmful free radical.[7] This stabilization delocalizes the unpaired electron, rendering the antioxidant radical less reactive and preventing it from propagating the oxidative chain reaction.
Furthermore, certain benzodioxole derivatives have been identified as potent radical-trapping antioxidants (RTAs) that can inhibit specific oxidative cell death pathways like ferroptosis by scavenging lipid peroxyl radicals.[6]
Caption: Hydrogen Atom Transfer (HAT) by a phenolic benzodioxole derivative.
Structure-Activity Relationships (SAR)
The antioxidant potency of a benzodioxole derivative is not solely dependent on the core scaffold but is heavily influenced by the nature and position of its substituents. Understanding these relationships is critical for the rational design of novel antioxidant compounds.
-
Hydroxyl (-OH) Groups: The presence and position of phenolic hydroxyl groups are paramount. A hydroxyl group directly attached to the aromatic ring is often essential for high radical-scavenging activity.
-
Ortho-Substitution: The introduction of substituents at the ortho position relative to a phenol can increase activity.[7] This may be due to steric hindrance that prevents the phenoxy radical from participating in dimerization or other side reactions.
-
Methylenedioxy Bridge: The integrity of the 1,3-dioxole ring contributes to the stabilization of the phenoxy radical, enhancing antioxidant capacity.[7]
-
Intramolecular Hydrogen Bonding: In some cases, intramolecular hydrogen bonding can reduce the availability of a hydrogen atom for donation, thereby decreasing antioxidant activity.[7]
-
Electron-Donating vs. Withdrawing Groups: Electron-donating groups can enhance the ability of the molecule to donate a hydrogen atom or electron, while electron-withdrawing groups typically have the opposite effect.
| Substituent/Feature | Position | Effect on Antioxidant Activity | Rationale |
| Hydroxyl (-OH) | Aromatic Ring | Increase | Primary site for hydrogen atom donation to scavenge radicals.[8] |
| Methoxy (-OCH₃) | Aromatic Ring | Decrease (relative to -OH) | Less effective at hydrogen donation than a hydroxyl group.[8] |
| Alkyl Groups | Ortho to -OH | Increase | Sterically hinders the phenoxy radical, enhancing its stability.[7] |
| Methylenedioxy Bridge | Core Scaffold | Contributes Positively | Participates in the electronic stabilization of the antioxidant radical.[7] |
Part 2: In Vitro Evaluation of Antioxidant Activity
A multi-assay approach is recommended for a robust assessment of antioxidant potential. We present protocols for two widely adopted and complementary in vitro assays: the DPPH and ABTS assays.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[9] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the test compound.[9][10]
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Total synthesis of a natural antioxidant and structure-activity relationships of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Claisen Condensation for Benzodioxole Substrates
Welcome to the technical support center for optimizing the Claisen condensation with benzodioxole substrates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique benzodioxole scaffold. Here, we move beyond standard textbook procedures to address the specific challenges and nuances encountered when working with these electron-rich aromatic systems. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot experiments, optimize reaction conditions, and achieve high-yield, reproducible results.
Introduction: The Benzodioxole Moiety in Claisen Condensations
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that yields β-keto esters or β-diketones, crucial intermediates in the synthesis of pharmaceuticals and natural products.[1][2][3] The reaction involves the base-mediated condensation of two ester molecules, where one acts as a nucleophilic enolate and the other as the electrophilic acyl acceptor.[4][5]
Benzodioxole (or 1,3-benzodioxole) derivatives, such as those derived from piperonal or safrole, are privileged structures in medicinal chemistry. However, the electron-donating nature of the methylenedioxy bridge can influence the reactivity of associated ester functional groups, presenting unique challenges for optimization. This guide provides a structured approach to overcoming these hurdles.
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured in a question-and-answer format to directly address the common issues encountered during the Claisen condensation of benzodioxole esters.
Question 1: My self-condensation of ethyl 2-(1,3-benzodioxol-5-yl)acetate is resulting in very low yields. What are the primary factors I should investigate?
Answer: Low yields in a Claisen condensation are a frequent issue and can typically be traced back to a few critical parameters. The equilibrium of the initial steps is often unfavorable, and the reaction is driven forward by the final, irreversible deprotonation of the product.[5][6]
-
Causality of the Issue: The Claisen condensation is an equilibrium-driven process until the final deprotonation step.[5] Any factor that disrupts this delicate balance can stall the reaction. The electron-donating benzodioxole ring may slightly decrease the acidity of the α-protons compared to electron-withdrawing substituted analogs, making efficient enolate formation a key optimization point.
-
Troubleshooting Steps:
-
Base Stoichiometry and Strength: A full equivalent of a strong base is required.[5] The reaction is not catalytic because the base is consumed in the final step to deprotonate the β-keto ester product, which is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[4] Using less than one equivalent will result in incomplete conversion. Consider using stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) which can increase yields by more effectively generating the enolate.[7]
-
Anhydrous Conditions: The Claisen condensation is notoriously sensitive to moisture. Water will react with the strong base and can hydrolyze the ester starting material, leading to the formation of carboxylate salts and significantly reducing the yield.[8] Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base (Avoiding Transesterification): When using alkoxide bases, the alkoxide must match the alcohol portion of your ester (e.g., use sodium ethoxide for ethyl esters).[3][9] Using a different alkoxide, such as sodium methoxide with an ethyl ester, will lead to transesterification, resulting in a mixture of products.[9]
-
Temperature Control: While some reactions require heat to proceed, excessive temperatures can promote side reactions. Start at room temperature and gently heat if necessary, monitoring by TLC.
-
Question 2: I am observing a significant amount of unreacted starting material, even after extended reaction times. How can I drive the reaction to completion?
Answer: This is a classic symptom of an unfavorable equilibrium. The key is to ensure the final, irreversible deprotonation step can occur efficiently.
-
Causality of the Issue: The formation of the β-keto ester is reversible. The reaction is driven to completion by the deprotonation of the newly formed product, which has highly acidic protons between the two carbonyl groups.[4][5] If the starting ester has only one α-hydrogen, the reaction will fail because this final, thermodynamically favorable deprotonation cannot happen.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete conversion.
Question 3: My TLC shows multiple byproducts in my crossed Claisen condensation between ethyl 2-(1,3-benzodioxol-5-yl)acetate and ethyl formate. How can I improve selectivity?
Answer: The formation of multiple products is the primary challenge in crossed Claisen condensations.[7][10] Selectivity is achieved by controlling which ester forms the enolate (the nucleophile) and which acts as the electrophile.
-
Causality of the Issue: When both esters have α-hydrogens, a statistical mixture of four possible products can form from self-condensation and cross-condensation.[7][10] In your case, ethyl formate has no α-hydrogens and can only act as the electrophile, which is advantageous.[10] The primary byproduct is likely from the self-condensation of your benzodioxole ester.
-
Strategies for Selectivity:
-
Order of Addition: The most effective strategy is to control the concentration of the enolizable ester. Add the ethyl 2-(1,3-benzodioxol-5-yl)acetate slowly to a mixture of the base and an excess of the non-enolizable ester (ethyl formate).[10] This ensures that the enolate, once formed, is more likely to react with the abundant electrophile (ethyl formate) rather than another molecule of itself.
-
Use of a Non-Nucleophilic Strong Base: For complete control, pre-form the enolate of the benzodioxole ester using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[1][3][11] Once enolate formation is complete, you can then slowly add the ethyl formate. This method prevents self-condensation almost entirely.[12]
-
| Strategy | Principle | Recommended For |
| Slow Addition | Keep the concentration of the enolizable ester low to disfavor self-condensation. | Reactions where one ester is non-enolizable (e.g., with ethyl formate, ethyl benzoate).[10] |
| Pre-forming Enolate with LDA | Irreversibly form one enolate species before introducing the electrophile. | Reactions between two different enolizable esters or when maximum selectivity is required.[11][13] |
Table 1: Strategies for Optimizing Crossed Claisen Condensations.
Frequently Asked Questions (FAQs)
FAQ 1: Why is it critical to match the alkoxide base to the ester's alcohol group (e.g., ethoxide for ethyl esters)?
This is to prevent a side reaction called transesterification . If you use sodium methoxide with an ethyl ester, the methoxide can act as a nucleophile and attack the ester's carbonyl group, displacing ethoxide and forming a methyl ester. This leads to a mixture of starting materials and products, complicating purification and reducing the yield of your desired product.[8][9] Using the corresponding alkoxide (e.g., sodium ethoxide for an ethyl ester) ensures that even if this nucleophilic attack occurs, the starting material is simply regenerated.[2][3]
FAQ 2: How does the electron-donating nature of the benzodioxole ring specifically impact the reaction?
The methylenedioxy group is a strong electron-donating group. This has two potential, opposing effects:
-
Decreased α-Proton Acidity: By donating electron density to the aromatic ring and, through resonance, to the benzylic position, it can slightly decrease the acidity of the α-protons. This can make enolate formation more difficult compared to substrates with electron-withdrawing groups, potentially requiring a stronger base or slightly more forcing conditions.
-
Decreased Carbonyl Electrophilicity: The electron-donating effect also extends to the carbonyl carbon of the ester, making it less electrophilic and potentially less reactive towards nucleophilic attack by the enolate.
In practice, this means that reactions with benzodioxole substrates may be more sluggish than their unsubstituted phenyl analogs and require more careful optimization of the base and reaction conditions to achieve high yields.
FAQ 3: When is it appropriate to use a non-nucleophilic base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)?
These bases are ideal when you need to avoid the complications associated with alkoxides.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that deprotonates the ester to form the enolate and hydrogen gas. It is an excellent choice for self-condensations as it avoids the issue of transesterification entirely and can drive the reaction forward effectively.
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered, non-nucleophilic base.[1][3] Its primary advantage is the ability to rapidly and irreversibly convert an ester to its enolate at low temperatures.[11][12] This makes it the base of choice for directed or crossed Claisen condensations where you need to selectively form one enolate in the presence of another electrophilic ester.[11][13]
Experimental Protocols
Protocol 1: Self-Condensation of Ethyl 2-(1,3-benzodioxol-5-yl)acetate using Sodium Ethoxide
This protocol provides a general procedure for the self-condensation of a benzodioxole-containing ester.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add absolute ethanol (e.g., 50 mL for a 0.1 mol scale reaction).
-
Base Formation: Carefully add clean sodium metal (1.1 eq) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide. The reaction is exothermic.
-
Reagent Addition: Once the solution has cooled to room temperature, add ethyl 2-(1,3-benzodioxol-5-yl)acetate (1.0 eq) dropwise over 30 minutes with vigorous stirring.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux (approx. 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully pour the cooled mixture into a beaker containing ice and dilute acetic acid or 1M HCl to neutralize the excess base and protonate the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude β-keto ester can then be purified by vacuum distillation or column chromatography.
Protocol 2: Optimized Crossed Claisen Condensation using LDA
This protocol describes the synthesis of a β-keto ester via a directed reaction between an enolizable benzodioxole ester and a non-enolizable ester.
-
LDA Preparation (or use commercial solution): In a flame-dried, nitrogen-flushed flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 eq) dropwise. Stir at -78 °C for 30 minutes.
-
Enolate Formation: While maintaining the temperature at -78 °C, slowly add a solution of ethyl 2-(1,3-benzodioxol-5-yl)acetate (1.0 eq) in anhydrous THF to the freshly prepared LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.[12]
-
Acylation: Add the non-enolizable ester (e.g., ethyl benzoate, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates consumption of the starting enolate.
-
Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Follow steps 6 and 7 from Protocol 1 for extraction and purification.
Visualizing the Core Mechanism
The Claisen condensation proceeds through a series of equilibrium steps, culminating in an irreversible deprotonation that drives the reaction to completion.
Caption: The core mechanism of the Claisen condensation reaction.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Side Reactions in the Knoevenagel Condensation with Piperonal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Knoevenagel condensation involving piperonal (3,4-methylenedioxybenzaldehyde). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic carbon-carbon bond-forming reaction. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can arise during experimentation, providing you with the expert insights needed to optimize your synthesis, troubleshoot impurities, and maximize yields.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected, or the reaction has stalled. What are the most common culprits?
A1: Low conversion is a frequent issue that can often be traced back to suboptimal reaction conditions. The Knoevenagel condensation is an equilibrium-driven process, and several factors can prevent it from proceeding to completion.[1][2]
Probable Causes & Solutions:
-
Water Accumulation: The reaction produces one equivalent of water. This byproduct can hydrolyze intermediates or shift the equilibrium back towards the starting materials, inhibiting the reaction.[1][3]
-
Solution: Perform the reaction in a solvent like toluene that forms an azeotrope with water. Use a Dean-Stark apparatus to physically remove water as it forms, driving the reaction forward.[1] Alternatively, adding desiccants like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can sequester water.[3][4]
-
-
Suboptimal Catalyst Concentration or Activity: The catalyst, typically a weak base, is crucial.[5] Using too little may result in a slow or stalled reaction. If the catalyst is old or impure, its activity may be compromised.
-
Insufficient Temperature: While many Knoevenagel condensations proceed at room temperature, the activation energy for your specific substrates might require thermal input.
Troubleshooting Workflow for Low Yield A logical approach to diagnosing poor conversion.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
Q2: My NMR spectrum is complex, showing signals that correspond to piperonyl alcohol and piperonylic acid. What reaction is causing this?
A2: The presence of both an alcohol and a carboxylic acid derived from your starting aldehyde is the classic signature of the Cannizzaro reaction .
Causality: The Cannizzaro reaction is a base-induced disproportionation that occurs with aldehydes lacking α-hydrogens, such as piperonal.[6][7] This side reaction becomes dominant if the base used is too strong (e.g., NaOH, KOH) or used in stoichiometric amounts.[6][8] A strong base will attack the aldehyde's carbonyl carbon directly, initiating a hydride transfer between two aldehyde molecules. One molecule is reduced to the alcohol, and the other is oxidized to the carboxylic acid.[7][9]
Solution:
-
Immediately switch to a weak base. The Knoevenagel condensation only requires a base strong enough to deprotonate the active methylene compound. Catalytic amounts of weak amines like piperidine, pyridine, or ammonium salts are highly effective for the primary reaction but are not basic enough to initiate the Cannizzaro reaction.[1][5]
Mechanism: The Competing Cannizzaro Reaction Diagram illustrating the unwanted disproportionation of piperonal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 7. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 8. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 9. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
Introduction
Welcome to the technical support center for the synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related β-keto esters. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.
The synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, a valuable intermediate in medicinal chemistry, typically involves a Claisen condensation reaction.[1][2] This reaction, while powerful for carbon-carbon bond formation, can be sensitive to various experimental parameters, often leading to challenges in achieving high yields and purity.[3] This guide will address common issues encountered during this synthesis in a practical question-and-answer format, explaining the underlying chemical principles and offering validated solutions.
Reaction Overview: The Crossed Claisen Condensation
The synthesis of the target molecule is a prime example of a Crossed Claisen Condensation . This reaction occurs between two different esters.[4][5] To achieve a single desired product and avoid a mixture, one of the esters should be non-enolizable, meaning it lacks α-hydrogens and cannot form an enolate.[4][5] In this specific synthesis, an ester derived from piperonal (which is non-enolizable) reacts with an enolizable ester like ethyl acetate in the presence of a strong base.
Reaction Mechanism
The generally accepted mechanism for the Claisen condensation proceeds through the following key steps:[4][6][7]
-
Enolate Formation: A strong base abstracts an acidic α-hydrogen from the enolizable ester (e.g., ethyl acetate) to form a resonance-stabilized enolate ion.[4][6]
-
Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of the non-enolizable ester (the benzodioxole derivative).[4][6]
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Alkoxide Elimination: The intermediate collapses, eliminating an alkoxide group (e.g., ethoxide) to form the β-keto ester.[4][6]
-
Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base present in the reaction mixture rapidly deprotonates the β-keto ester. This essentially irreversible acid-base reaction is the thermodynamic driving force for the entire process, pulling the equilibrium towards the product.[6]
-
Protonation (Work-up): A final acidic work-up step neutralizes the enolate to yield the desired Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.[4][6]
Troubleshooting Guide & FAQs
Low or No Product Yield
Q1: I'm seeing very low conversion of my starting materials to the desired product. What are the most likely causes?
A: Low yield in a Claisen condensation is a common issue and can often be traced back to several key factors.[3] Let's break them down:
-
Insufficiently Strong Base: The pKa of the α-proton of an ester is typically around 25. Therefore, a very strong base is required for efficient enolate formation. Alkoxides like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used. However, even stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can significantly improve yields by driving the enolate formation to completion.[4]
-
Presence of Water: The presence of even trace amounts of water can be detrimental. Water will protonate the enolate, quenching the reaction. Furthermore, strong bases like alkoxides will react with water, reducing the effective base concentration. Hydroxide ions, if formed, can also lead to saponification (hydrolysis) of the ester starting materials and product.[8] Solution: Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Incorrect Stoichiometry of the Base: At least one full equivalent of the base is required. This is because the final deprotonation of the β-keto ester product consumes one equivalent of the base to form the thermodynamically stable enolate.[5] Using less than one equivalent will result in an incomplete reaction.
-
Reversibility of the Reaction: The initial steps of the Claisen condensation are reversible. The reaction is driven to completion by the final, irreversible deprotonation of the product.[5] If the base is not strong enough to effectively deprotonate the β-keto ester, the equilibrium will not favor product formation.
Q2: I'm using sodium ethoxide as my base, but the yield is still poor. What else can I try?
A: If you are confident in the purity of your reagents and the dryness of your reaction conditions, consider the following:
-
Pre-formation of the Enolate: Instead of adding all reactants at once, try pre-forming the enolate. Add the enolizable ester (ethyl acetate) to a solution of the strong base (e.g., LDA in THF) at a low temperature (e.g., -78 °C).[2][9] After a short stirring period, slowly add the non-enolizable ester (the benzodioxole derivative). This can minimize side reactions.
-
Choice of Base and Solvent: While sodium ethoxide in ethanol is a classic choice, it can participate in transesterification if the ester you are using is not an ethyl ester.[8] Using a non-nucleophilic, strong base like sodium hydride (NaH) in an aprotic solvent like THF can be a more robust system.
| Base | Solvent | pKa of Conjugate Acid | Key Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol | ~16 | Standard, but can lead to transesterification. |
| Sodium Hydride (NaH) | THF, DMF | ~35 | Strong, non-nucleophilic; hydrogen gas evolution. |
| Lithium Diisopropylamide (LDA) | THF | ~36 | Very strong, bulky, non-nucleophilic; ideal for kinetic control.[2][9] |
-
Reaction Temperature: While enolate formation is often done at low temperatures, the condensation step itself may require heating (reflux) to proceed at a reasonable rate.[6] Optimization of the reaction temperature profile is crucial.
Side Reactions and Impurities
Q3: My crude product NMR shows multiple unexpected signals. What are the likely side reactions?
A: Several side reactions can occur during a Claisen condensation, leading to a complex product mixture.
-
Self-Condensation of the Enolizable Ester: If the rate of addition of the non-enolizable ester is too slow, or if there is a localized high concentration of the enolate, the enolate can react with another molecule of the enolizable ester. This leads to the formation of ethyl acetoacetate in the case of ethyl acetate self-condensation.
-
Saponification: As mentioned, if any water is present, the strong base can be converted to hydroxide, which will hydrolyze your ester starting materials and/or the β-keto ester product to the corresponding carboxylate salts.[8]
-
Michael Addition: The enolate can potentially act as a nucleophile in a Michael addition if there are any α,β-unsaturated carbonyl compounds present as impurities or byproducts.
Work-up and Purification
Q4: I'm having trouble isolating my product during the work-up. Any suggestions?
A: The work-up procedure is critical for obtaining a pure product.
-
Acidification: After the reaction is complete, it must be carefully quenched and acidified. The product exists as an enolate salt, which is soluble in the aqueous layer. Slow addition of a dilute acid (e.g., 1M HCl) with vigorous stirring is necessary to protonate the enolate and precipitate the neutral β-keto ester. Be careful not to add too much acid, as harsh acidic conditions can promote decarboxylation of the product.
-
Extraction: Once neutralized, the product needs to be extracted into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Q5: My purified product still seems to be contaminated. What are the best purification methods?
A: For Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, a combination of purification techniques may be necessary.
-
Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from unreacted starting materials and side products. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent final purification step to obtain highly pure material.
Experimental Protocol: A Validated Starting Point
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Methyl 3,4-(methylenedioxy)benzoate (1.0 eq)
-
Ethyl acetate (3.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Base Addition: Carefully add the sodium hydride to the THF.
-
Enolate Formation: Cool the suspension to 0 °C. Slowly add the ethyl acetate dropwise via the dropping funnel. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Condensation: Add a solution of methyl 3,4-(methylenedioxy)benzoate in anhydrous THF to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of 1M HCl until the aqueous layer is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography.
Final Thoughts
The synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate via the Claisen condensation is a classic yet nuanced transformation. Success hinges on a firm understanding of the reaction mechanism, meticulous attention to experimental detail—particularly the exclusion of water—and a systematic approach to troubleshooting. By carefully considering the choice of base, solvent, and reaction conditions, and by being prepared to optimize the work-up and purification, researchers can consistently achieve high yields of this valuable synthetic intermediate.
References
- 1. Buy Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 [smolecule.com]
- 2. This compound | 81581-27-3 | Benchchem [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of β-Keto Esters
Welcome to the technical support center for the purification of β-keto esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these versatile synthons. The following question-and-answer format addresses specific, common issues with in-depth explanations and actionable protocols to enhance the purity and yield of your target compounds.
Frequently Asked Questions & Troubleshooting Guides
Workup & Extraction
Question 1: My reaction mixture is complex after a Claisen condensation. How can I efficiently remove unreacted starting materials and byproducts during the aqueous workup?
Answer: A classic and highly effective method for selectively isolating β-keto esters from a complex reaction mixture is through the formation of a copper(II) chelate.
The Underlying Principle: β-keto esters exist in equilibrium with their enol tautomer. The enolate form acts as a bidentate ligand, readily chelating with copper(II) ions to form a stable, often crystalline, copper(II) acetylacetonate-type complex.[1] This complex is typically soluble in organic solvents but can be selectively precipitated and then decomposed to regenerate the pure β-keto ester.
Troubleshooting Protocol: Copper(II) Acetate Extraction
-
Initial Quench & Extraction: After the reaction is complete, carefully quench the reaction mixture with a dilute acid (e.g., 1 M HCl or acetic acid) to neutralize the base.[2][3] Extract the crude product into an organic solvent like diethyl ether or ethyl acetate.
-
Formation of the Copper Chelate: Wash the organic layer with a saturated aqueous solution of copper(II) acetate. The β-keto ester will form a chelate with the Cu²⁺ ions and move into the aqueous layer, which often turns a characteristic blue or green color.
-
Isolation of the Chelate: Separate the aqueous layer containing the copper chelate.
-
Decomposition of the Chelate: To regenerate the β-keto ester, acidify the aqueous layer with dilute sulfuric acid or hydrochloric acid. This breaks the chelate, and the pure β-keto ester can then be extracted back into an organic solvent.
-
Final Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.[4]
Diagram: Copper(II) Chelate Purification Workflow
Caption: Workflow for the purification of β-keto esters using copper(II) acetate chelation.
Question 2: I am observing significant hydrolysis of my β-keto ester during workup. What conditions can I use to minimize this?
Answer: β-keto esters are susceptible to hydrolysis, especially under strong acidic or basic conditions, which leads to the formation of a β-keto acid.[5][6] These β-keto acids are often unstable and can readily decarboxylate upon heating, resulting in a ketone and loss of the desired product.[7][8][9][10]
Key Considerations to Prevent Hydrolysis:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide for extractions if possible, as they can saponify the ester.[2] If a basic wash is necessary to remove acidic impurities, use a milder base like saturated sodium bicarbonate solution and perform the extraction quickly at low temperatures.
-
Use Weak Acids for Neutralization: When neutralizing the reaction mixture after a base-catalyzed condensation, use a weak acid like acetic acid or dilute hydrochloric acid, and avoid excessive amounts.[3]
-
Temperature Control: Perform all aqueous workup steps at a low temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.
-
Minimize Contact Time: Do not let the β-keto ester remain in contact with aqueous acidic or basic solutions for extended periods.
Recommended pH Ranges for Extraction
| Condition | Recommended pH Range | Rationale |
| Neutralization of Base | 5 - 7 | Prevents both base- and acid-catalyzed hydrolysis. |
| Removal of Acidic Impurities | 7 - 8.5 (using NaHCO₃) | Sufficiently basic to remove acids without significant ester hydrolysis. |
Chromatography
Question 3: My β-keto ester is showing significant tailing during column chromatography on silica gel. How can I improve the peak shape?
Answer: The tailing of β-keto esters on silica gel is a common issue arising from the acidic nature of the α-protons and the keto-enol tautomerism.[11] The enol form can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation.
Strategies to Mitigate Tailing:
-
Acidify the Mobile Phase: Adding a small amount of a weak acid, such as acetic acid (0.1-1%), to the eluent can suppress the deprotonation of the β-keto ester and saturate the active sites on the silica gel, leading to a more symmetrical peak shape.
-
Use a Less Acidic Stationary Phase: Consider using neutral or deactivated alumina as the stationary phase, which has fewer acidic sites compared to silica gel.
-
Mixed-Mode Chromatography: For particularly challenging separations, mixed-mode chromatography columns can provide better peak shapes for compounds that exhibit tautomerism.[11]
-
Temperature Adjustment: Increasing the column temperature can sometimes accelerate the interconversion between tautomers, resulting in an averaged, sharper peak.[11]
Diagram: Logic for Troubleshooting Tailing in Chromatography
Caption: Decision tree for addressing peak tailing during the chromatography of β-keto esters.
Stability & Storage
Question 4: My purified β-keto ester seems to be degrading over time. What are the common degradation pathways and how can I store it properly?
Answer: The two primary degradation pathways for β-keto esters are hydrolysis and decarboxylation.
-
Hydrolysis: As discussed previously, exposure to moisture, especially in the presence of acidic or basic residues, can lead to hydrolysis to the corresponding β-keto acid.[5][6]
-
Decarboxylation: β-keto esters can undergo thermal decarboxylation, although this is more pronounced in their corresponding β-keto acid form.[8][9][12][13][14] The presence of impurities can sometimes catalyze this process.
Best Practices for Storage:
| Parameter | Recommendation | Reasoning |
| Temperature | Store at low temperatures (e.g., 0-4 °C). | Slows down the rates of both hydrolysis and decarboxylation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric moisture. |
| Container | Use a tightly sealed, clean, and dry glass container. | Prevents contamination and exposure to moisture. |
| Purity | Ensure the sample is free from acidic or basic residues. | These can catalyze degradation reactions. |
By following these storage protocols, you can significantly extend the shelf life of your purified β-keto esters.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. youtube.com [youtube.com]
- 8. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 11. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 12. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of benzodioxole compounds under acidic or basic conditions
Welcome to the Technical Support Center for benzodioxole compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this important chemical moiety. The unique electronic properties of the benzodioxole ring, while conferring desirable biological activities, also render it susceptible to degradation under certain experimental conditions.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of benzodioxole compounds.
Q1: What are the primary stability concerns when working with benzodioxole derivatives?
A1: The main stability issue is the susceptibility of the benzodioxole ring to cleavage under harsh acidic or basic conditions.[3] This degradation can lead to the formation of catechols and other by-products, compromising the purity and activity of your compound. Additionally, substituents on the benzodioxole ring or attached side chains can introduce other stability liabilities, such as oxidation or photosensitivity.[3]
Q2: Under what specific pH conditions is the benzodioxole ring most likely to degrade?
A2: The benzodioxole ring is particularly vulnerable to degradation in strongly acidic or basic environments.[3] While the exact pH range of instability can vary depending on the specific substituents on the molecule, it is crucial to exercise caution when exposing these compounds to solutions with a pH below 4 or above 9. Forced degradation studies, as outlined in our troubleshooting section, are recommended to determine the precise pH stability profile of your specific compound.[3]
Q3: Can substituents on the benzodioxole ring influence its stability?
A3: Absolutely. Electron-withdrawing groups can sometimes enhance the stability of the benzodioxole ring, while electron-donating groups may increase its reactivity and susceptibility to degradation.[4] For instance, the introduction of fluorine atoms can improve metabolic stability.[5] It is essential to consider the electronic effects of all substituents when designing experiments and predicting the stability of a novel benzodioxole derivative.
Q4: Are there any general handling and storage recommendations to maintain the integrity of benzodioxole compounds?
A4: Yes. To ensure the long-term stability of your benzodioxole compounds, proper storage is critical. They should be stored in a cool, dry place, protected from light and moisture.[1] For compounds in solution, it is advisable to use buffered solutions at a pH where the compound is most stable and to consider storing them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially if the molecule contains sensitive functional groups.[3]
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues encountered during experiments with benzodioxole compounds.
Issue 1: Unexpected Degradation of the Compound in Solution
Potential Cause: pH Instability of the Benzodioxole Ring.[3]
Troubleshooting Steps:
-
Determine the pH of your solution: Use a calibrated pH meter to accurately measure the pH of your experimental medium.
-
Perform a pH stability study: Incubate your compound in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 10).[3]
-
Analyze samples at different time points: Use a stability-indicating HPLC method to monitor the degradation of your compound over time.[3] This will help you determine the rate of degradation at each pH.
-
Adjust experimental conditions: Based on the stability data, modify the pH of your experimental protocol to a range where the compound exhibits maximum stability.[3]
Issue 2: Formation of a Catechol By-product
Potential Cause: Acid-Catalyzed Hydrolysis of the Benzodioxole Ring.
The benzodioxole ring can undergo acid-catalyzed ring-opening to form a catechol derivative. This process is initiated by protonation of one of the dioxole oxygen atoms, followed by nucleophilic attack by water.
Troubleshooting Steps:
-
Confirm the identity of the by-product: Use analytical techniques such as LC-MS or NMR to confirm that the observed by-product is indeed a catechol.[6]
-
Increase the pH of the reaction mixture: If the reaction conditions permit, increase the pH to a less acidic range.
-
Use a milder acid catalyst: If an acid catalyst is required, consider using a weaker acid or a solid-supported acid catalyst that can be easily removed from the reaction mixture.
-
Reduce reaction temperature: Lowering the temperature can often slow down the rate of the degradation reaction.[7]
Issue 3: Inconsistent Results in Biological Assays
Potential Cause: Interaction with Assay Components or Solvents.[3]
Troubleshooting Steps:
-
Evaluate compound stability in the assay medium: Incubate your compound in the complete assay medium (without cells or target proteins) for the duration of the experiment and analyze for degradation.[3]
-
Test for solvent compatibility: Assess the stability of your compound in common solvents like DMSO or ethanol, ensuring they are of high purity and free from contaminants that could promote degradation.[3]
-
Ensure purity of all reagents: Use high-quality reagents and solvents to minimize the presence of impurities that could react with your compound.[7]
III. Experimental Protocols
Protocol 1: Forced Degradation Study for Benzodioxole Compounds
This protocol is designed to assess the intrinsic stability of a benzodioxole derivative under various stress conditions.[3]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).[3]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photostability: Expose 1 mL of the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.[3] The method should be able to separate the parent compound from all degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for accurately quantifying the degradation of benzodioxole compounds.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate the ability to distinguish the analyte from its degradation products.[3]
-
Linearity: Establish a linear relationship between concentration and detector response.[3]
-
Accuracy: Determine the closeness of the test results to the true value.[3]
-
Precision: Assess the degree of scatter between a series of measurements.[3]
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
IV. Data Presentation
Table 1: Hypothetical pH Stability Data for a Benzodioxole Derivative
| pH | Temperature (°C) | Time (hours) | % Degradation | Major Degradation Product |
| 2 | 60 | 24 | 45% | Catechol Derivative |
| 4 | 60 | 24 | 15% | Catechol Derivative |
| 7 | 60 | 24 | <1% | None Detected |
| 9 | 60 | 24 | 5% | Unidentified Polar Impurity |
| 10 | 60 | 24 | 25% | Unidentified Polar Impurity |
V. Visualizations
References
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 5. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Troubleshooting [chem.rochester.edu]
Preventing byproduct formation in Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate synthesis
Welcome to the technical support guide for the synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, focusing on the prevention of common byproducts and the optimization of reaction yields. We will delve into the core chemistry, provide direct answers to frequently encountered issues, and offer detailed protocols grounded in established chemical principles.
Core Principles: The Crossed Claisen Condensation
The synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, a valuable β-keto ester, is typically achieved via a Crossed Claisen Condensation . This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[1] In this specific case, the reactants are an enolizable ester (Ethyl Acetate) and a non-enolizable aromatic ester (e.g., Ethyl 3,4-methylenedioxybenzoate).
Understanding the mechanism is paramount for troubleshooting. The reaction proceeds through several key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate.[2]
-
Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of the non-enolizable Ethyl 3,4-methylenedioxybenzoate.[2]
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the desired β-keto ester.[3][4]
-
Driving Force - Deprotonation: The newly formed β-keto ester has highly acidic protons on the methylene group between the two carbonyls (pKa ≈ 11).[5] The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position. This final acid-base step is the thermodynamic driving force that shifts the entire equilibrium towards the product.[3][6]
-
Protonation (Workup): An acidic workup is required in the final step to neutralize the reaction mixture and protonate the enolate, yielding the final product.[1][7]
Reaction Pathway Diagram
Caption: Fig. 1: Crossed Claisen Condensation Pathway
Frequently Asked Questions (FAQs)
Q1: My yield is very low, and my crude NMR shows a significant amount of ethyl acetoacetate. What is the primary cause?
A1: This is a classic sign of the self-condensation of ethyl acetate , which competes with the desired crossed condensation. Ethyl acetate enolate is reacting with another molecule of ethyl acetate instead of the intended aromatic ester.
-
Causality: This occurs when the concentration of the ethyl acetate enolate is high relative to the aromatic ester. If you add the base to the ethyl acetate first or mix all reactants together at once, you create a high concentration of the enolate, which will readily react with the most available electrophile—another molecule of ethyl acetate.
-
Solution: The most effective solution is to control the concentration of the nucleophile. Slowly add the ethyl acetate dropwise to a mixture of the sodium ethoxide base and the ethyl 3,4-methylenedioxybenzoate . This strategy ensures that any enolate formed is in the presence of a large excess of the desired electrophile, maximizing the probability of the crossed reaction.
Q2: My mass spectrometry and NMR data suggest my product is a mixture of ethyl and methyl esters. How is this possible?
A2: This issue arises from transesterification . It occurs when the alkoxide of the base does not match the alkoxy group of your esters.[6][8] For example, if you are using ethyl esters (Ethyl Acetate, Ethyl 3,4-methylenedioxybenzoate) but use sodium methoxide (NaOMe) as the base, the methoxide can attack the carbonyl of the ethyl esters, leading to an equilibrium mixture of both methyl and ethyl esters in your starting materials and, consequently, your final product.
-
Solution: Always match the base to the ester. If you are using ethyl esters, you must use sodium ethoxide (NaOEt) . If you were using methyl esters, you would use sodium methoxide. This prevents transesterification because even if the alkoxide attacks the ester, the leaving group is identical to the attacking nucleophile, resulting in no net change.[6]
Q3: The reaction seems to have stalled. I've recovered a large amount of unreacted starting materials. What went wrong?
A3: This problem typically points to two main issues: the base or the reaction conditions.
-
Insufficient or Inactive Base: The Claisen condensation requires a stoichiometric amount (at least 1 full equivalent) of a strong base .[1][3] Unlike some catalytic reactions, a full equivalent is necessary because the final, thermodynamically favorable deprotonation of the β-keto ester product consumes the base. If less than one equivalent is used, the equilibrium will not be driven to the product side. Furthermore, alkoxide bases are highly moisture-sensitive. If your base or solvent is not anhydrous, the base will be quenched by water, rendering it ineffective.
-
Reversible Equilibrium: Without the final deprotonation step, the reaction is fully reversible and the equilibrium often favors the starting materials.[6] Ensure your enolizable ester (ethyl acetate) has at least two α-hydrogens, which is necessary for the final product to be deprotonated and drive the reaction forward.[6]
-
Solution: Use a full equivalent of freshly prepared or properly stored sodium ethoxide. Ensure your glassware is flame-dried and all solvents are rigorously anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.
Q4: During the workup, my product seems to be stuck in the aqueous layer and won't extract into my organic solvent. What happened?
A4: Your product is still in its anionic enolate salt form. The reaction mixture is basic before the final workup step, and the product exists as the sodium enolate, which is ionic and therefore water-soluble.
-
Solution: You must perform an acidic workup . After the reaction is complete, cool the mixture and slowly quench it by pouring it into a cold, dilute acid solution (e.g., 1M HCl or 5% H₂SO₄) with stirring. This will protonate the enolate, converting it into the neutral β-keto ester, which is organic-soluble and can be readily extracted.[1][7] Always check the pH of the aqueous layer with litmus paper to ensure it is acidic before proceeding with the extraction.
Troubleshooting Guide: Byproduct Prevention
| Observed Issue | Primary Byproduct | Root Cause | Preventative Measure & Protocol Adjustment |
| Major peak for Ethyl Acetoacetate | Ethyl 3-oxobutanoate (Ethyl Acetoacetate) | Self-Condensation: High relative concentration of ethyl acetate enolate. | 1. Reverse Addition: Prepare a solution of sodium ethoxide and Ethyl 3,4-methylenedioxybenzoate in anhydrous ethanol. Slowly add pure ethyl acetate to this mixture over 30-60 minutes. 2. Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the non-enolizable ester (Ethyl 3,4-methylenedioxybenzoate). |
| Mixture of ester products (NMR/MS) | Methyl/Ethyl ester variants | Transesterification: Mismatch between the alkoxide base and the ester's alkoxy group. | 1. Match Base to Ester: Strictly use sodium ethoxide (NaOEt) as the base for ethyl esters. 2. Purity: Ensure starting esters are pure and do not contain other alcohol impurities. |
| Formation of a precipitate (salt) | Sodium 3,4-methylenedioxybenzoate | Saponification (Hydrolysis): Use of a hydroxide base (NaOH, KOH) or presence of water. | 1. Correct Base: Never use hydroxide bases for a Claisen condensation.[2][6] 2. Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Handle the hygroscopic base under an inert atmosphere. |
Byproduct Formation Logic
Caption: Fig. 2: Key Byproduct Pathways
Recommended Experimental Protocol
This protocol incorporates best practices to minimize byproduct formation.
Reagents & Equipment:
-
Sodium metal
-
Anhydrous Ethanol (absolute, ≥99.8%)
-
Ethyl 3,4-methylenedioxybenzoate
-
Ethyl Acetate (anhydrous)
-
Diethyl Ether (anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried, three-necked round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked flask under a nitrogen atmosphere, add anhydrous ethanol (e.g., 100 mL). Carefully add clean sodium metal (e.g., 1.0 equivalent) in small pieces. The mixture will heat up and evolve hydrogen gas. Stir until all the sodium has dissolved completely to form a fresh solution of sodium ethoxide.[9]
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add Ethyl 3,4-methylenedioxybenzoate (1.1 equivalents).
-
Slow Addition: Fill a dropping funnel with anhydrous ethyl acetate (1.0 equivalent). Add the ethyl acetate dropwise to the stirred reaction mixture over approximately 1 hour. Maintain the temperature at or slightly above room temperature.
-
Reaction: After the addition is complete, gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC if desired.
-
Workup - Quenching: Cool the reaction mixture to room temperature, then pour it slowly into a beaker containing ice and 1M HCl (enough to make the solution acidic, pH ~2-3). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[9]
-
Washing and Drying: Combine the organic extracts and wash them once with water and once with saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation or column chromatography to yield pure Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.[9]
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Unambiguous Structural Verification of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate: A Comparative Guide to 2D NMR Validation
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. In the synthesis of novel chemical entities, seemingly minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. This guide provides an in-depth technical comparison of modern spectroscopic techniques, focusing on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the definitive structural validation of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, a versatile building block in medicinal chemistry. We will delve into the causality behind experimental choices and present a self-validating workflow that ensures the highest degree of confidence in the assigned structure.
The Challenge: Beyond 1D NMR and Elemental Analysis
Traditional methods for structural elucidation, such as one-dimensional (1D) ¹H and ¹³C NMR, provide essential but often incomplete information. While ¹H NMR reveals proton environments and their neighboring relationships through spin-spin coupling, and ¹³C NMR indicates the number and type of carbon atoms, these techniques can fall short in complex molecules where signal overlap and long-range interactions obscure a clear interpretation. Similarly, while elemental analysis can confirm the molecular formula (C₁₂H₁₂O₅ for our target compound), it cannot differentiate between isomers.
This is where the resolving power of 2D NMR becomes indispensable. By spreading NMR signals across two frequency dimensions, we can unravel complex spin systems and establish unambiguous correlations between atoms within the molecule. This guide will focus on two of the most powerful 2D NMR experiments for structural elucidation: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).[1][2]
A Comparative Overview: 2D NMR vs. Alternative Techniques
| Technique | Information Provided | Advantages | Limitations |
| 1D NMR (¹H, ¹³C) | Basic proton and carbon environments, limited connectivity. | Rapid, requires small sample amounts. | Signal overlap in complex molecules, limited long-range information. |
| Elemental Analysis | Percentage composition of elements, confirms molecular formula. | Simple, well-established technique. | Cannot distinguish between isomers. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular weight. | Fragmentation can be complex to interpret, does not provide direct connectivity information. |
| X-ray Crystallography | Precise 3D atomic coordinates in a single crystal. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| 2D NMR (HSQC, HMBC) | Direct and long-range proton-carbon correlations, unambiguous connectivity map. | Provides a detailed and definitive structural map in solution, does not require crystallization. | Longer experiment times compared to 1D NMR, requires more sophisticated data analysis. |
As the table illustrates, while other techniques provide valuable pieces of the structural puzzle, 2D NMR offers the most comprehensive and unambiguous picture of molecular connectivity in the solution state, which is often the most relevant for biological applications.
The Self-Validating 2D NMR Workflow
The core of our validation strategy lies in a synergistic application of 1D and 2D NMR experiments. The data from each experiment cross-validates the others, creating a robust and trustworthy structural assignment.
Caption: A self-validating workflow for 2D NMR structural elucidation.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
The following is a detailed, step-by-step methodology for acquiring the necessary NMR data for Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
1. Sample Preparation:
-
Analyte: Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate (approx. 10-20 mg).
-
Solvent: Deuterated chloroform (CDCl₃, 0.6 mL). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its well-defined residual solvent peak for referencing.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).
-
Procedure: Dissolve the sample in the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.
2. NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
3. 1D NMR Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to check sample purity and concentration, and to serve as the reference for the 2D spectra.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
4. 2D NMR Data Acquisition:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all carbons that are directly attached to protons.
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker instruments) should be used.
-
Key Parameters:
-
¹J(CH) coupling constant: Set to an average value of 145 Hz, which is typical for one-bond C-H couplings in organic molecules.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems).
-
Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments) is appropriate.
-
Key Parameters:
-
ⁿJ(CH) long-range coupling constant: Optimized for a range of couplings, typically around 8 Hz, to observe both ²J(CH) and ³J(CH) correlations.
-
-
5. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) to the Free Induction Decays (FIDs) before Fourier transformation to enhance resolution or sensitivity.
-
Phase and baseline correct the spectra carefully.
-
Reference the spectra to the TMS signal at 0 ppm.
Predicted NMR Data and Structural Validation
Based on the known structure of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate and analysis of similar compounds, we can predict the expected NMR data. The following tables summarize these predictions and illustrate how the 2D NMR data will be used for validation.
Structure and Atom Numbering:
Caption: Structure of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate with atom numbering for NMR assignment.
Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| H-2 | ~7.5 (d) | d | C-2 (~108) |
| H-4 | ~6.9 (d) | d | C-4 (~108) |
| H-6 | ~7.4 (dd) | dd | C-6 (~125) |
| H-7 | ~6.0 (s) | s | C-7 (~102) |
| H-9 | ~3.9 (s) | s | C-9 (~45) |
| H-11 | ~4.2 (q) | q | C-11 (~62) |
| H-12 | ~1.3 (t) | t | C-12 (~14) |
| C-1 | - | - | C-1 (~152) |
| C-3 | - | - | C-3 (~128) |
| C-5 | - | - | C-5 (~148) |
| C-8 | - | - | C-8 (~190) |
| C-10 | - | - | C-10 (~167) |
HSQC Correlations (Direct ¹H-¹³C Bonds):
The HSQC spectrum will show cross-peaks connecting each proton to the carbon it is directly attached to, confirming the assignments in the table above. For example, a cross-peak will be observed between the proton signal at ~7.5 ppm (H-2) and the carbon signal at ~108 ppm (C-2).
HMBC Correlations (Long-Range ¹H-¹³C Bonds):
The HMBC spectrum is the key to assembling the molecular fragments. It will reveal correlations over two and three bonds, allowing for the unambiguous connection of the benzodioxole ring, the keto-ester chain, and the ethyl group.
| Proton | Key HMBC Correlations to Carbons |
| H-2 | C-4, C-6, C-1, C-3 |
| H-4 | C-2, C-5, C-6, C-3 |
| H-6 | C-2, C-4, C-5, C-8 |
| H-7 | C-1, C-5 |
| H-9 | C-8, C-10 |
| H-11 | C-10, C-12 |
| H-12 | C-11, C-10 |
Interpretation of Key HMBC Correlations:
-
Connecting the Benzodioxole Ring to the Keto Group: The correlation between the aromatic proton H-6 and the carbonyl carbon C-8 is crucial. This ³J(CH) coupling definitively establishes the point of attachment of the oxopropanoate chain to the benzodioxole ring.
-
Assembling the Keto-Ester Moiety: The correlation between the methylene protons H-9 and both the keto carbon C-8 and the ester carbonyl carbon C-10 confirms the β-keto ester functionality.
-
Confirming the Ethyl Ester: The correlations from the ethyl methylene protons H-11 to the ester carbonyl C-10 and the methyl carbon C-12, along with the correlation from the methyl protons H-12 to the methylene carbon C-11, unequivocally confirm the presence and connectivity of the ethyl ester group.
Conclusion: A New Standard for Structural Integrity
By employing a systematic and self-validating 2D NMR workflow, researchers can move beyond the limitations of traditional analytical techniques. The detailed connectivity map provided by HSQC and HMBC experiments offers an unparalleled level of confidence in the structural assignment of synthesized molecules like Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate. This rigorous approach not only ensures the scientific integrity of research and development efforts but also provides the robust data package required for regulatory submissions and intellectual property protection. Adopting this comprehensive validation strategy is a critical step towards ensuring the quality, safety, and efficacy of new chemical entities in the pharmaceutical and chemical industries.
References
A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR (qNMR) vs. Traditional Methods for Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific validity and product safety. For a molecule like Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, a versatile building block in organic synthesis, ensuring its purity is paramount for the integrity of subsequent research and the quality of the final product.[1][2] This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques for purity assessment, offering a blend of theoretical principles and practical, data-driven insights.
The Central Role of Purity in Scientific Research and Drug Development
Impurities in a drug substance can arise from various stages, including synthesis, purification, and storage.[3] These impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B/C/D) that mandate the identification, quantification, and control of impurities.[3][4][5] Therefore, the choice of analytical methodology for purity determination is a critical decision in the development lifecycle of any chemical entity.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and versatile primary analytical method for determining the purity of organic compounds.[6][7][8] Unlike chromatographic techniques that often rely on reference standards of the same compound, qNMR allows for absolute quantification against a certified internal standard of a different, well-characterized compound.[9][10][11][12] This is because the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal, a fundamental principle that underpins its quantitative power.[6][12][13][14]
The Foundational Principle of qNMR
The core of qNMR lies in the direct relationship between the integrated signal intensity (area) of a resonance and the molar concentration of the nuclei generating that signal.[6][12][13] When an internal standard with a known purity and concentration is added to a sample of the analyte, the purity of the analyte can be calculated using the following equation:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
"analyte" and "std" refer to the analyte and the internal standard, respectively.[6]
This direct, first-principles approach eliminates the need for compound-specific calibration curves, making qNMR a highly efficient and versatile technique.[9][15]
Experimental Protocol: Purity Determination of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate by ¹H qNMR
This section details a robust, self-validating protocol for the purity assessment of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate using ¹H qNMR.
Selection of the Internal Standard: The Keystone of Accuracy
The choice of an internal standard is critical for accurate and reproducible qNMR results.[16] An ideal internal standard should possess the following characteristics:
-
High Purity (≥99%): The purity of the internal standard must be accurately known and certified.[16]
-
Chemical Stability: It should not react with the analyte, solvent, or trace impurities.
-
Simple NMR Spectrum: Ideally, it should exhibit one or a few sharp signals that do not overlap with the analyte's signals.[17]
-
Good Solubility: It must be fully soluble in the chosen deuterated solvent.[16]
-
Appropriate Chemical Shift: Its signals should be in a clear region of the spectrum.
For the analysis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, Maleic Acid is a suitable internal standard. It is highly pure, stable, and its vinylic protons give a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically free of signals from the analyte. Other commonly used internal standards include Dimethyl Sulfone (DMSO₂) and Benzoic Acid.[8][16]
Sample Preparation: Precision is Paramount
Accurate weighing is the foundation of a reliable qNMR measurement.[18]
-
Step 1: Accurately weigh approximately 10 mg of the Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate sample into a clean, dry vial using a calibrated analytical balance. Record the exact mass.
-
Step 2: Accurately weigh approximately 5 mg of the certified Maleic Acid internal standard into the same vial. Record the exact mass.
-
Step 3: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure both the analyte and the internal standard are completely dissolved. Gentle vortexing or sonication may be used to aid dissolution.[6][10]
-
Step 4: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition: Optimizing for Quantitation
The acquisition parameters must be carefully chosen to ensure accurate and reproducible integration.[13]
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Angle: A 90° pulse angle should be used to maximize the signal.
-
Relaxation Delay (d1): This is the most critical parameter for quantitative accuracy. The relaxation delay should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A d1 of 30 seconds is generally a safe starting point for small molecules.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8 or 16) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150) for the signals of interest.[19]
-
Receiver Gain (rg): The receiver gain should be set to avoid signal clipping.
Data Processing and Analysis: From Spectrum to Purity
-
Step 1: Phasing and Baseline Correction: The acquired spectrum should be carefully phased and the baseline corrected to ensure accurate integration.
-
Step 2: Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, the singlet from the methylene protons of the dioxole ring (around 6.1 ppm, 2H) is a good candidate for integration. For Maleic Acid, the singlet from the two vinylic protons (around 6.3 ppm, 2H) should be integrated.
-
Step 3: Purity Calculation: Use the equation provided in "The Foundational Principle of qNMR" section to calculate the purity of the analyte.
Comparative Analysis: qNMR vs. Traditional Chromatographic Techniques
While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[6][12][13] | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance. | Separation of volatile compounds based on their boiling point and interaction with a stationary phase, with detection by various methods (e.g., FID, MS).[1] |
| Quantitation | Absolute quantitation against an internal standard without the need for a calibration curve of the analyte.[9][12] | Typically requires a calibration curve generated from a certified reference standard of the analyte.[6] | Also typically requires a calibration curve with a reference standard of the analyte. |
| Universality | A single internal standard can be used to quantify a wide range of analytes.[9] | Method development is compound-specific; response factors can vary significantly between different compounds.[10] | Limited to volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Sample Throughput | Relatively fast, with typical acquisition times of 10-15 minutes per sample.[15][20] | Can be automated for high throughput, but method development can be time-consuming.[21] | Similar to HPLC, with potential for high throughput. |
| Destructive? | Non-destructive; the sample can be recovered for further analysis.[12] | Generally considered destructive. | Destructive. |
| Information Content | Provides both quantitative and structural information simultaneously.[10][13] | Provides retention time and UV-Vis spectrum, which can aid in identification but is less definitive than NMR. | Provides retention time and, with a mass spectrometer (GC-MS), a mass spectrum for identification.[1] |
| Sensitivity | Generally less sensitive than chromatographic methods, with detection limits typically in the µg/mL range.[1][19][22] | High sensitivity, often in the ng/mL range, depending on the detector.[1] | Very high sensitivity, especially with selective detectors, capable of detecting impurities at low levels.[1] |
Visualizing the qNMR Workflow
The following diagram illustrates the key steps in a typical qNMR experiment for purity assessment.
Caption: A streamlined workflow for purity determination by qNMR.
Conclusion: An Integrated Approach to Purity Assessment
For the purity assessment of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, quantitative NMR stands as a robust, reliable, and efficient primary method. Its ability to provide direct, absolute quantification without the need for a compound-specific reference standard offers a significant advantage in research and development settings.[9][12] While chromatographic techniques like HPLC and GC offer superior sensitivity for trace impurity detection, qNMR provides a holistic view of the sample's composition, simultaneously confirming the structure and quantifying the main component.
A comprehensive purity assessment strategy should leverage the strengths of multiple analytical techniques. qNMR can be employed as the primary method for determining the absolute purity of the main component, while high-sensitivity chromatographic methods can be used to profile and quantify trace impurities, ensuring a complete and accurate understanding of the sample's quality, in line with regulatory expectations.[4][5][23][24] This integrated approach, grounded in sound scientific principles and validated methodologies, is essential for ensuring the quality and safety of chemical compounds used in research and pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 [smolecule.com]
- 3. database.ich.org [database.ich.org]
- 4. jpionline.org [jpionline.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 8. qNMR - BIPM [bipm.org]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 14. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 15. azom.com [azom.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 19. acgpubs.org [acgpubs.org]
- 20. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. database.ich.org [database.ich.org]
HPLC method development for the analysis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
An In-Depth Technical Guide to HPLC Method Development for the Analysis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
This guide provides a comprehensive framework for the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate. As a critical intermediate in various synthetic pathways, ensuring its purity and stability is paramount. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into overcoming the specific analytical challenges posed by β-keto esters.
Introduction: The Analytical Challenge of a β-Keto Ester
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a chemical intermediate characterized by a benzodioxole ring and a β-keto ester functional group.[1][2] Its molecular formula is C₁₂H₁₂O₅, with a molecular weight of approximately 236.22 g/mol .[3] The robust and reliable quantification of this compound is essential for monitoring reaction progress, assessing purity, and conducting stability studies.
The primary analytical hurdle for β-keto esters in reversed-phase HPLC is their propensity to exist in equilibrium between keto and enol tautomeric forms. This keto-enol tautomerism can result in poor chromatographic peak shapes, such as peak splitting or excessive tailing, which compromises the accuracy and precision of the analysis.[4] Therefore, a successful HPLC method must be designed to either favor one tautomeric form or accelerate the interconversion between the two, so they elute as a single, sharp peak.
Foundational Strategy for Method Development
A systematic approach is crucial for developing a robust and reliable HPLC method. The strategy begins with understanding the analyte's properties and progresses through a logical sequence of screening and optimization, culminating in a method that is fit for its intended purpose.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Comparative Guide: Two Competing HPLC Methods
We will compare two distinct reversed-phase HPLC methods: a standard, general-purpose method and an optimized method specifically tailored to address the challenges of β-keto ester analysis.
Method A: Standard C18 Reversed-Phase Method
This approach represents a typical starting point in many laboratories. It uses a standard C18 column with a neutral mobile phase.
-
Rationale: A C18 column is a workhorse in reversed-phase chromatography, offering broad applicability. Acetonitrile is often chosen for its lower viscosity and UV transparency.
-
Expected Outcome: This method is likely to produce a broad, tailing, or even split peak for Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate. The slow interconversion of keto-enol tautomers on the chromatographic timescale leads to this poor peak shape, making accurate integration and quantification difficult.[4]
Method B: Optimized C18 Method with pH and Temperature Control
This method is intelligently designed to overcome the tautomerism issue by controlling the mobile phase pH and column temperature.
-
Rationale:
-
Acidic pH: Lowering the mobile phase pH (e.g., to ~3.0) can accelerate the keto-enol interconversion or push the equilibrium to favor one form, resulting in a single, sharper peak.[4][5][6]
-
Elevated Temperature: Increasing the column temperature (e.g., to 40 °C) also speeds up the rate of interconversion, ensuring the analyte behaves as a single species during its transit through the column.[4]
-
-
Expected Outcome: This method is predicted to yield a significantly improved peak shape (sharper, more symmetrical) with better reproducibility, making it suitable for validation and routine use.
| Parameter | Method A: Standard RP-HPLC | Method B: Optimized RP-HPLC |
| Column | Standard C18 (e.g., 4.6 x 150 mm, 5 µm) | High-purity C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water | 0.1% Formic Acid in Water (pH ~2.8) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60% B to 90% B over 10 min | 60% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | Ambient (~25 °C) | 40 °C |
| Detection | UV at 275 nm | UV at 275 nm |
| Predicted Tailing Factor | > 2.0 (Poor) | 1.0 - 1.5 (Good) |
| Predicted Efficiency | Low | High |
Development of a Stability-Indicating Method
To ensure that the analytical method can accurately measure the analyte in the presence of its degradation products, a forced degradation study must be performed. This is a regulatory expectation and a cornerstone of a trustworthy method.[7][8][9] The study involves subjecting the analyte to harsh conditions to intentionally generate degradation products.
The goal is to achieve modest degradation (typically 5-20%) to demonstrate that the newly formed impurity peaks are well-resolved from the main analyte peak.[10][11]
Diagram: Forced Degradation Experimental Design
Caption: Workflow for a comprehensive forced degradation study.
Summary of Hypothetical Forced Degradation Results (Using Method B)
| Stress Condition | Reagent/Condition | Time | % Degradation | Observations |
| Acid Hydrolysis | 0.1 M HCl | 4 hours at 60°C | ~15% | Major degradant peak at RRT 0.85, well-resolved. |
| Base Hydrolysis | 0.1 M NaOH | 1 hour at RT | ~25% | Rapid degradation. Multiple degradant peaks. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | ~10% | One significant degradant peak at RRT 1.15. |
| Thermal | 80°C (solid) | 48 hours | < 5% | Compound is relatively stable to dry heat. |
| Photostability | ICH option 2 | N/A | < 2% | Compound is not significantly photolabile. |
RRT = Relative Retention Time
The results would confirm that Method B is stability-indicating , as all process- and degradation-related impurities are successfully separated from the parent peak.
Detailed Experimental Protocol: Optimized Method B
This section provides a step-by-step protocol for implementing the recommended analytical method.
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chemicals and Reagents
-
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate reference standard
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (HPLC or Milli-Q grade)
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 15.0 |
Solution Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10-mL volumetric flask and dilute to volume with the diluent.
System Suitability
Before sample analysis, perform at least five replicate injections of the Working Standard Solution. The acceptance criteria should be:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
%RSD for Peak Area: ≤ 2.0%
Conclusion
The development of a robust HPLC method for Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate requires a specific strategy to address the inherent challenges of β-keto ester analysis. A standard, untargeted approach (Method A) is likely to fail due to peak distortion from keto-enol tautomerism. In contrast, an optimized method (Method B) that utilizes an acidic mobile phase and elevated column temperature provides a superior chromatographic result, yielding a sharp, symmetrical peak suitable for accurate quantification.
Furthermore, subjecting this optimized method to forced degradation studies confirms its stability-indicating nature, making it a trustworthy and reliable tool for quality control and regulatory submissions. This systematic and scientifically-grounded approach ensures the generation of high-quality analytical data.
References
- 1. Buy Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 [smolecule.com]
- 2. 3-BENZO[1,3]DIOXOL-5-YL-3-OXO-PROPIONIC ACID ETHYL ESTER|3-(6-胡椒环基)-3-氧代丙酸乙酯(81581-27-3)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 3. Ethyl 3-(1,3-benzodioxol-5-yl)-2-oxopropanoate | C12H12O5 | CID 83811211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 5. ijper.org [ijper.org]
- 6. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. acdlabs.com [acdlabs.com]
A Senior Application Scientist's Guide to LC-MS/MS Metabolite Identification of Benzodioxole Derivatives
This guide provides an in-depth comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the successful identification of metabolites derived from benzodioxole-containing compounds. As a structural motif present in numerous pharmaceuticals, agrochemicals, and natural products, the 1,3-benzodioxole moiety presents unique metabolic challenges that demand a sophisticated analytical approach.[1][2] We will move beyond rote protocols to explore the causal relationships between experimental choices and analytical outcomes, equipping researchers, scientists, and drug development professionals with the expertise to design robust and self-validating methods.
The Metabolic Conundrum of the Benzodioxole Ring
The analysis of benzodioxole derivatives is not trivial, primarily due to their complex interactions with metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[3][4] The core challenge lies in the bioactivation of the methylenedioxy bridge.[5][6]
Metabolism of these compounds typically proceeds via two major, often competing, pathways:
-
Phase I Oxidation of Side Chains: Standard metabolic reactions such as hydroxylation, N-dealkylation, or oxidation occur on substituents attached to the benzodioxole core. These reactions generally produce more polar metabolites that are readily excreted.
-
Metabolism of the Methylenedioxy Bridge: This is the pathway of greatest toxicological and analytical concern. CYP-mediated oxidation of the methylenic carbon can lead to the formation of a carbene intermediate.[7] This highly reactive species can covalently bind to the heme iron of the CYP enzyme, forming a metabolic-inhibitory (MI) complex and causing mechanism-based inhibition.[8][9] Alternatively, cleavage of the methylenedioxy ring results in the formation of a catechol metabolite.[5][10] These catechols are themselves susceptible to further oxidation into reactive ortho-quinones, which can form adducts with cellular nucleophiles.[5]
Understanding these pathways is critical because it dictates the types of metabolites you must be equipped to detect: from simple hydroxylated species to reactive catechols and their subsequent conjugates.
Part 1: A Comparative Guide to Sample Preparation
The goal of sample preparation is to isolate the analytes of interest from a complex biological matrix (e.g., plasma, urine, liver microsomes) while minimizing interferences that can suppress ionization in the mass spectrometer.[11] The choice of technique represents a trade-off between cleanup efficiency, recovery, speed, and cost.[12][13]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[13] | Fast, simple, inexpensive, suitable for automation.[11] | Limited cleanup (phospholipids and salts remain), potential for significant matrix effects, analyte loss via co-precipitation. | High-throughput screening where speed is prioritized over ultimate sensitivity.[12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between the aqueous sample and a water-immiscible organic solvent based on polarity and pH.[14] | Excellent cleanup (removes salts and phospholipids), can concentrate the analyte.[13] | Labor-intensive, requires solvent optimization, can be difficult to automate, potential for emulsion formation.[14] | Targeted quantification where high sensitivity and clean extracts are required. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while the matrix is washed away; analytes are then eluted with a small volume of solvent.[11] | Superior cleanup and concentration, high analyte recovery, highly selective, easily automated.[12] | More expensive, requires method development (sorbent and solvent selection). | Metabolite identification studies requiring the highest quality data and detection of low-level metabolites. |
Expert Insight: For metabolite identification of benzodioxole derivatives, Solid-Phase Extraction (SPE) is often the superior choice. The metabolic products, particularly catechols and other hydroxylated species, are significantly more polar than the parent drug. A mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties) can effectively capture the nonpolar parent compound and its more polar metabolites, providing a cleaner and more concentrated extract than PPT or LLE.
Experimental Protocol: SPE for Benzodioxole Metabolites in Plasma
This protocol provides a robust starting point for extracting a benzodioxole drug and its potential metabolites from a plasma matrix.
-
Cartridge Selection: Use a mixed-mode C18/Strong Cation Exchange (SCX) SPE cartridge. The C18 phase will retain the parent drug and less polar metabolites, while the SCX phase will retain basic metabolites.
-
Pre-treatment: Thaw plasma samples on ice. For every 200 µL of plasma, add 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step disrupts protein binding and ensures basic analytes are protonated for retention on the SCX sorbent.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to go dry.
-
Loading: Load the entire pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of 0.1% formic acid in water to remove salts and very polar interferences.
-
Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences while retaining analytes of interest.
-
-
Elution:
-
Elution 1 (for neutral/acidic metabolites): Elute with 1 mL of methanol into a collection tube. This will elute compounds retained by the C18 mechanism.
-
Elution 2 (for basic metabolites): Elute with 1 mL of 5% ammonium hydroxide in methanol into a separate collection tube. This will elute protonated compounds retained by the SCX mechanism.
-
-
Dry-down and Reconstitution: Evaporate the eluted fractions to dryness under a gentle stream of nitrogen at 40°C.[15] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis. This step concentrates the sample, improving detection limits.[15]
Part 2: Optimizing Chromatographic Separation
Effective chromatographic separation is essential to resolve the parent drug from its metabolites, especially isomers, which are indistinguishable by mass spectrometry alone.[16] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice.[17]
Comparison of LC Stationary Phases
| Stationary Phase | Separation Principle | Advantages for Benzodioxoles | Considerations |
| C18 (Octadecylsilane) | Reversed-phase (hydrophobic interactions).[18] | Excellent general-purpose column. Good retention for the parent drug and less polar metabolites. The industry standard. | May provide insufficient retention for highly polar metabolites (e.g., catechols, glucuronides). |
| PFP (Pentafluorophenyl) | Reversed-phase with alternative selectivity (π-π, dipole-dipole, and shape selectivity). | Offers unique selectivity for aromatic and halogenated compounds. Can resolve positional isomers that co-elute on a C18 column. | Retention characteristics can be less predictable than C18. Requires specific mobile phase optimization. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase. | Excellent retention for very polar metabolites that are not retained by reversed-phase columns.[19] | Requires high organic content in the mobile phase. Can have issues with sample solubility and salt precipitation. |
Expert Insight: A pragmatic approach is to first develop a method on a standard C18 column , as it is versatile and robust.[18] If co-elution of critical metabolites is observed, a PFP column should be evaluated as an orthogonal separation technique. For comprehensive untargeted metabolomics where highly polar Phase II conjugates are of interest, a HILIC method may be necessary.[19]
Part 3: Mass Spectrometry and Characteristic Fragmentation
Tandem mass spectrometry is the definitive tool for structural elucidation.[18] The choice of ionization source and the interpretation of fragmentation patterns are key.
-
Ionization: Electrospray Ionization (ESI) is the most common technique for this application, as it is a soft ionization method suitable for the polar to semi-polar nature of drugs and their metabolites, typically forming intact protonated molecules [M+H]+ in positive mode or deprotonated molecules [M-H]- in negative mode.[17][20] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar, more thermally stable compounds.[20]
-
Fragmentation Analysis: In MS/MS, the precursor ion (e.g., the [M+H]+ of a potential metabolite) is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint.[21] Benzodioxole derivatives exhibit highly characteristic fragmentation patterns.
Key Fragmentation Pathways
The most diagnostic fragmentation involves the methylenedioxy ring itself. Common neutral losses and characteristic product ions include:
-
Loss of CH₂O (30 Da): A retro-Diels-Alder type rearrangement within the dioxole ring often leads to the expulsion of formaldehyde.
-
Loss of CO (28 Da): Subsequent or alternative fragmentation can involve the loss of carbon monoxide.
-
Formation of the Catechol Ion: Cleavage of the entire methylenedioxy bridge can result in an ion corresponding to the catechol structure.
Table of Expected MS/MS Transitions
This table provides a guide for setting up targeted or data-dependent MS/MS experiments. The exact masses will depend on the substituent 'R'.
| Metabolite Type | Modification | Precursor Ion (m/z) | Characteristic Product Ion(s) | Rationale |
| Parent Drug | None | [M+H]+ | Loss of CH₂O, Loss of side chain fragments | Confirms parent structure. |
| Hydroxylation | +16 Da | [M+H+16]+ | Loss of H₂O (18 Da), Loss of CH₂O (30 Da) | Hydroxyl group is readily lost as water. |
| Catechol Formation | +18 Da | [M+H+18]+ | Loss of H₂O (18 Da) | Product of ring opening. The two hydroxyls facilitate water loss. |
| N-dealkylation | - mass of alkyl group | [M+H-alkyl]+ | Similar to parent, but with shifted mass. | Common metabolic pathway for amine-containing drugs. |
| Glucuronidation | +176 Da | [M+H+176]+ | Loss of 176 Da | Diagnostic loss of the glucuronic acid moiety. |
Expert Insight: When setting up a data-dependent acquisition (DDA) method, include these expected neutral losses (18, 28, 30, 176 Da) in your criteria to preferentially trigger MS/MS scans on potential metabolites, even at low intensities. For targeted analysis using multiple reaction monitoring (MRM), choosing a transition involving the loss of CH₂O can provide high specificity for compounds containing the intact benzodioxole ring.[19]
Conclusion
The successful LC-MS/MS analysis of benzodioxole derivatives for metabolite identification is a multi-faceted challenge that hinges on a deep understanding of their unique metabolism. A scientifically sound approach prioritizes a clean and comprehensive extraction—often best achieved with mixed-mode SPE—coupled with high-resolution chromatographic separation to resolve isomers. The key to confident identification lies in the systematic interpretation of characteristic MS/MS fragmentation patterns, particularly the diagnostic losses associated with the methylenedioxy ring. By moving beyond generic protocols and making informed, mechanism-based decisions at each step of the workflow, researchers can confidently navigate the complexities of benzodioxole metabolism and generate high-quality, reliable data for drug development and safety assessment.
References
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. The relationship between the metabolism and toxicity of benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Cytochrome P450 Enzymes | Semantic Scholar [semanticscholar.org]
- 10. Safrole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. organomation.com [organomation.com]
- 16. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate and Other β-Keto Esters for Synthetic Chemistry Professionals
For researchers, scientists, and professionals in drug development, β-keto esters are foundational intermediates in the complex landscape of organic synthesis. Their distinct bifunctional nature, characterized by both nucleophilic and electrophilic properties, opens a vast array of possibilities for chemical transformations. This makes them essential building blocks for constructing complex molecules, including new pharmaceutical agents and other biologically significant compounds. This guide offers an in-depth comparative analysis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate against more common β-keto esters, focusing on their synthesis, reactivity, and the factors that determine their performance in key organic reactions. Supporting experimental data and detailed protocols are provided to inform practical application.
Introduction to the Compared β-Keto Esters
This guide focuses on Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, a specialized β-keto ester featuring a benzodioxole ring system. This moiety is a common structural motif in natural products and pharmacologically active compounds. Its performance will be benchmarked against three widely used, simpler β-keto esters:
-
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate: The subject of our focus, notable for its aromatic, electron-rich benzodioxole group.
-
Ethyl Acetoacetate (EAA): The archetypal β-keto ester, extensively used in a vast range of synthetic applications.
-
Methyl Acetoacetate (MAA): A close analog of EAA, differing only by the methyl ester group, which can subtly influence reactivity and by-product profiles.
-
tert-Butyl Acetoacetate (TBAA): Valued for its bulky tert-butyl ester group, which introduces unique steric considerations and allows for facile, acid-catalyzed decarboxylation pathways.
The structural comparison of these molecules is fundamental to understanding their differential reactivity.
A Comparative Guide to the Antimicrobial Activity of Benzodioxole Esters
Executive Summary
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The 1,3-benzodioxole moiety, a prominent feature in numerous natural products and synthetic compounds, has emerged as a promising pharmacophore due to its diverse biological activities.[1] This guide provides a comparative analysis of the antimicrobial efficacy of various benzodioxole esters, synthesizing available experimental data to inform researchers, scientists, and drug development professionals. We delve into the structure-activity relationships that govern their potency, present standardized protocols for their evaluation, and discuss their potential mechanisms of action. The objective is to furnish a comprehensive, data-driven resource that accelerates the rational design and development of potent benzodioxole-based antimicrobial agents.
Introduction: The Benzodioxole Scaffold in Antimicrobial Research
The Imperative for Novel Antimicrobials
The relentless evolution of drug-resistant pathogens poses one of the most significant threats to global health. The World Health Organization has highlighted that this resistance could lead to 10 million deaths annually by 2050 if unaddressed.[2] This alarming trajectory underscores the urgent need for innovative antimicrobial agents that operate via novel mechanisms, thereby circumventing existing resistance pathways.
The 1,3-Benzodioxole Moiety: A Privileged Scaffold
The 1,3-benzodioxole ring system is a structural motif found in a wide array of biologically active molecules.[3][4] Its presence in natural products like safrole and its derivatives has long been associated with various pharmacological effects.[5] In medicinal chemistry, this scaffold is considered "privileged" because its unique electronic and steric properties allow it to interact with multiple biological targets, including enzymes and receptors, often conferring potent activity.[1] This versatility has led to its investigation for anticancer, anti-inflammatory, and, critically, antimicrobial properties.[3][6]
Rationale for Investigating Benzodioxole Esters
Esterification of a parent benzodioxole structure is a common and effective strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Modifying the ester group can fine-tune characteristics such as lipophilicity, which is crucial for penetrating microbial cell membranes, and can influence the molecule's interaction with its target site. This guide focuses on comparing how these structural modifications within a series of benzodioxole esters impact their ability to inhibit the growth of clinically relevant bacteria and fungi.
Comparative Antimicrobial Efficacy: A Synthesis of Experimental Data
The antimicrobial potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that prevents visible microbial growth.[7] The data synthesized below from various studies illustrates the differential activity of representative benzodioxole esters against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.
In Vitro Antibacterial Activity
The following table summarizes the MIC values (in µg/mL) for several classes of benzodioxole derivatives, highlighting the impact of different ester and amide functionalities on antibacterial potency.
| Compound Class/Derivative | Staphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Key Structural Features & Insights |
| Schiff Base Derivatives [8] | ++ | +++ | + | + | Schiff base linkage (C=N) often enhances activity. Potency against MRSA suggests a promising avenue for targeting resistant Gram-positive pathogens. |
| Pyrazoline-Methanone Derivatives [9] | +++ | +++ | ++ | + | The bulky tert-butyl pyrazoline moiety combined with the benzodioxole core shows strong activity, particularly against Gram-positive bacteria like S. aureus. |
| Peptidyl Derivatives [5] | - | +/- | - | - | Some peptidyl derivatives surprisingly promoted the growth of B. subtilis, indicating complex interactions that may not always be inhibitory.[1][5] |
| Amide-Biphenyl Derivatives [10] | +++ | N/A | N/A | N/A | Sophisticated amide linkages with biphenyl groups can yield highly potent agents, suggesting that extending the molecule can improve target interaction. |
Key: +++ (High Activity, MIC < 16 µg/mL), ++ (Moderate Activity, MIC 16-64 µg/mL), + (Low Activity, MIC > 64 µg/mL), - (No Activity), +/- (Variable Activity), N/A (Data Not Available).
In Vitro Antifungal Activity
Benzodioxole esters have also been evaluated against pathogenic fungi, with certain structural motifs demonstrating significant promise.
| Compound Class/Derivative | Candida albicans | Candida tropicalis | Aspergillus niger | Key Structural Features & Insights |
| Oximino Esters with Imidazole Hybrids [11] | +++ | ++ | +++ | The incorporation of an azole nucleus (imidazole) is a known strategy for antifungal agents. Derivatives with a trifluoromethylphenyl moiety showed the highest potency, indicating this group enhances antifungal activity.[11] |
| General Ester and Amide Derivatives [12] | ++ | N/A | N/A | Activity against Candida species is noted, though often moderate. The specific ester group plays a critical role in determining potency. |
Key: +++ (High Activity, MIC < 16 µg/mL), ++ (Moderate Activity, MIC 16-64 µg/mL), + (Low Activity, MIC > 64 µg/mL), N/A (Data Not Available).
Analysis of Structure-Activity Relationships (SAR)
The comparative data reveals several key SAR trends:
-
Lipophilicity: A crucial factor is the overall lipophilicity of the molecule, governed by the nature of the ester side chain. An optimal balance is required for the compound to traverse the aqueous environment and penetrate the lipid-rich microbial membrane.[13]
-
Electronic Effects: Electron-withdrawing groups, such as trifluoromethyl, on appended aromatic rings can enhance activity, potentially by modifying the electronic character of the molecule to improve target binding.[11]
-
Steric Factors: The size and shape of the ester or amide substituent are critical. Bulky groups, as seen in some pyrazoline derivatives, can lead to high potency, suggesting a specific fit within the target's binding pocket.[9]
-
Additional Pharmacophores: Hybrid molecules that combine the benzodioxole scaffold with other known antimicrobial pharmacophores, like azoles, often exhibit synergistic or enhanced activity.[11]
Proposed Mechanism of Action
While the precise mechanism for all benzodioxole esters is not fully elucidated, a primary target has been proposed in the bacterial fatty acid biosynthesis (FAS) pathway.
Inhibition of the FabH Enzyme
Several studies suggest that benzodioxole derivatives act by inhibiting β-ketoacyl-acyl carrier protein synthase III (FabH).[8][10] FabH is a critical enzyme that initiates the FAS cycle, a pathway essential for building bacterial cell membranes. Its inhibition halts membrane production, leading to cessation of growth and cell death. This target is attractive because it is highly conserved across many bacterial species but has distinct differences from its mammalian counterpart, offering a potential window for selective toxicity.[8]
Caption: Proposed inhibition of the bacterial FabH enzyme by benzodioxole esters.
Standardized Experimental Protocols
To ensure the reproducibility and comparability of antimicrobial activity data, standardized methodologies are paramount. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), representing a self-validating system for screening novel compounds.[14][15]
Workflow for Antimicrobial Susceptibility Testing
Caption: Standardized workflow for assessing antimicrobial activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method quantitatively determines the lowest concentration of an antimicrobial agent that inhibits visible growth.[7] It is considered a gold standard for susceptibility testing.[14][16]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[17]
-
Standardized microbial inoculum (adjusted to 0.5 McFarland turbidity standard, then diluted).[18]
-
Stock solutions of benzodioxole esters in a suitable solvent (e.g., DMSO).
-
Positive control (growth control, no compound) and negative control (sterility control, no inoculum).[7]
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of each benzodioxole ester directly in the 96-well plate using the appropriate broth. The typical concentration range to test is 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. Dilute this suspension as per CLSI guidelines (e.g., M07 for bacteria) to achieve a final target inoculum of approximately 5 x 10^5 CFU/mL in each well.[14][18]
-
Inoculation: Inoculate each well (except the sterility control) with the standardized microbial suspension. The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Cover the plates and incubate under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria; 30-35°C for 24-48 hours for yeasts).[7]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control well.
Protocol 2: Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of a microbe to a compound by measuring the diameter of the zone of growth inhibition around a compound-impregnated disk.[15][16]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Standardized microbial inoculum (0.5 McFarland)
-
Solutions of benzodioxole esters at a known concentration
Procedure:
-
Inoculum Plating: Dip a sterile cotton swab into the standardized inoculum and press it against the inside of the tube to remove excess liquid.[18] Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[18]
-
Disk Preparation & Application: Aseptically apply a known volume (e.g., 10 µL) of each benzodioxole ester solution onto a sterile paper disk. Allow the solvent to evaporate. Place the impregnated disks firmly onto the surface of the inoculated MHA plate.
-
Incubation: Invert the plates and incubate at 35°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone correlates with the susceptibility of the organism to the compound.
Discussion and Future Perspectives
The synthesized data indicates that benzodioxole esters are a versatile and promising class of antimicrobial agents. Their activity can be significantly modulated through chemical derivatization, allowing for the optimization of potency against specific pathogens, including drug-resistant strains like MRSA. The proposed mechanism of FabH inhibition is particularly compelling, as it represents a validated but not yet fully exploited bacterial target.
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing large, diverse libraries of benzodioxole esters to build robust quantitative structure-activity relationship (QSAR) models.
-
Mechanism of Action Validation: Performing enzymatic assays with purified FabH and other potential targets to confirm the mechanism of action for the most potent compounds.
-
Spectrum of Activity: Screening lead compounds against a broader panel of clinically relevant and resistant pathogens.
-
Toxicity and Safety Profiling: Evaluating the cytotoxicity of lead candidates against mammalian cell lines to determine their therapeutic index, a critical step in preclinical development.[19]
Conclusion
Benzodioxole esters represent a fertile ground for the discovery of novel antimicrobial drugs. Through rational design guided by a clear understanding of structure-activity relationships and standardized evaluation protocols, it is possible to develop potent lead compounds. The evidence strongly supports the continued investigation of this chemical scaffold as a viable strategy to combat the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 5. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, structure elucidation, and antifungal potential of certain new benzodioxole-imidazole molecular hybrids bearing ester functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Frontiers | Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents [frontiersin.org]
A Researcher's Guide to Navigating Cross-Reactivity of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate in Biological Assays
Abstract
This guide provides a comprehensive analysis of the potential cross-reactivity of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, a compound of interest in various research fields due to its unique benzodioxole moiety.[1] We delve into the importance of evaluating off-target effects and present a comparative framework for assessing its performance against structurally similar molecules in common biological assays. This document serves as a technical resource for researchers, scientists, and drug development professionals to inform experimental design and data interpretation, ultimately ensuring the scientific integrity of their findings.
Introduction: The Double-Edged Sword of the Benzodioxole Moiety
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate belongs to a class of compounds characterized by the benzo[d][1][2]dioxole group. This structural feature is prevalent in numerous naturally occurring and synthetic molecules and is known to confer a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.[1] However, the very nature of this electron-rich bicyclic system, which can mimic the structure of certain neurotransmitters, also presents a significant challenge: the potential for cross-reactivity.[3]
Cross-reactivity, the unintended interaction of a compound with proteins or other biomolecules outside of its intended target, can lead to misleading experimental results and unforeseen side effects in a therapeutic context.[4] Therefore, a thorough understanding and systematic evaluation of a compound's selectivity are paramount in the early stages of research and drug development.
This guide will explore the cross-reactivity of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate through the lens of common biological assays, providing both theoretical grounding and practical, step-by-step protocols.
Understanding the Landscape: Structurally Similar Compounds and Their Known Activities
To contextualize the potential cross-reactivity of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, it is crucial to examine the biological profiles of structurally related compounds. The benzodioxole core is shared by a diverse array of molecules, from the natural product safrole to synthetic cathinones like 3,4-Methylenedioxypyrovalerone (MDPV).
-
Safrole and its Derivatives: Safrole, a primary component of sassafras oil, and its derivatives have been investigated for various biological activities, including antiproliferative and cytotoxic effects against cancer cell lines.[2][5][6][7] Some derivatives have shown greater toxicity to cancer cells than the parent compound, highlighting how minor structural modifications can significantly alter biological activity.[2][5]
-
MDPV: This synthetic cathinone is a potent central nervous system stimulant that primarily acts as a dopamine and norepinephrine reuptake inhibitor.[8][9][10] Its strong affinity for monoamine transporters underscores the potential for benzodioxole-containing compounds to interact with neurological targets.[8][9][10][11]
The known activities of these related compounds provide a roadmap for designing a comprehensive cross-reactivity screening panel for Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
A Framework for Assessing Cross-Reactivity: Key Biological Assays
A multi-pronged approach employing a battery of in vitro assays is essential for building a robust cross-reactivity profile. We will focus on three key areas: enzyme inhibition, receptor binding, and cell-based cytotoxicity assays.
Enzyme Inhibition Assays: Probing for Off-Target Enzymatic Interactions
Given that Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate has been suggested to possess enzyme inhibitory potential, it is critical to assess its specificity.[1] A broad-panel kinase screen is a valuable first step, as kinases are a large family of enzymes frequently implicated in off-target effects.
This protocol outlines a typical procedure for assessing the inhibitory activity of a test compound against a panel of kinases.
-
Reagent Preparation:
-
Prepare a stock solution of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to generate a dose-response curve.
-
Reconstitute the kinase, substrate, and ATP according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the kinase, substrate, and ATP solution to the wells of a microplate.
-
Add the serially diluted test compound or vehicle control to the appropriate wells.
-
Incubate the plate at the recommended temperature and time to allow the enzymatic reaction to proceed.
-
Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
-
| Compound | Target Kinase | IC50 (µM) |
| Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate | Kinase A | >100 |
| Kinase B | 25.3 | |
| Kinase C | >100 | |
| Staurosporine (Positive Control) | Kinase A | 0.005 |
| Kinase B | 0.002 | |
| Kinase C | 0.008 | |
| Structurally Similar Compound X | Kinase A | 15.7 |
| Kinase B | 89.1 | |
| Kinase C | >100 |
Caption: Hypothetical IC50 values for Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate and a comparator against a panel of three kinases.
Receptor Binding Assays: Uncovering Unintended Receptor Interactions
The structural similarity of the benzodioxole moiety to certain neurotransmitters necessitates an evaluation of potential interactions with central nervous system (CNS) receptors.[3] Radioligand binding assays are a classic and effective method for determining the affinity of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
| Compound | Receptor Target | Ki (nM) |
| Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate | Dopamine Transporter (DAT) | >10,000 |
| Serotonin Transporter (SERT) | >10,000 | |
| Norepinephrine Transporter (NET) | 8,500 | |
| MDPV (Positive Control) | Dopamine Transporter (DAT) | 2.5 |
| Serotonin Transporter (SERT) | 330 | |
| Norepinephrine Transporter (NET) | 1.8 | |
| Safrole | Dopamine Transporter (DAT) | >10,000 |
| Serotonin Transporter (SERT) | >10,000 | |
| Norepinephrine Transporter (NET) | >10,000 |
Caption: Hypothetical binding affinities (Ki) for Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate and comparators at key monoamine transporters.
Cell-Based Cytotoxicity Assays: Assessing General Cellular Health
Evaluating the cytotoxic potential of a compound across various cell lines is a fundamental step in determining its safety profile and potential for off-target effects that impact cell viability.
-
Cell Culture:
-
Plate cells (e.g., HepG2, HEK293, a relevant cancer cell line) in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
-
Treat the cells with the compound or vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well.
-
Incubate the plate to allow for the conversion of MTS to formazan by viable cells.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (the concentration at which 50% of cell viability is lost).
-
| Compound | Cell Line | CC50 (µM) |
| Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate | HepG2 (Liver) | >100 |
| HEK293 (Kidney) | 85.2 | |
| MCF-7 (Breast Cancer) | 65.7 | |
| Doxorubicin (Positive Control) | HepG2 (Liver) | 1.2 |
| HEK293 (Kidney) | 0.8 | |
| MCF-7 (Breast Cancer) | 0.5 | |
| Safrole Derivative Y | HepG2 (Liver) | 45.3 |
| HEK293 (Kidney) | 33.1 | |
| MCF-7 (Breast Cancer) | 28.9 |
Caption: Hypothetical cytotoxic concentrations (CC50) of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate and comparators in different cell lines.
Interpreting the Data: Building a Cross-Reactivity Profile
The data generated from these assays should be synthesized to create a comprehensive cross-reactivity profile for Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
Caption: Logical flow for constructing a cross-reactivity profile.
A favorable profile would show high IC50, Ki, and CC50 values across a wide range of off-targets, indicating high specificity for its intended biological target. Conversely, low values in any of these assays would warrant further investigation to understand the potential for off-target effects.
Conclusion and Future Directions
The evaluation of cross-reactivity is a non-negotiable aspect of rigorous scientific research and drug development. For Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate, its benzodioxole core necessitates a proactive and thorough investigation of its interaction with a diverse panel of biological targets. The experimental frameworks and comparative data presented in this guide offer a starting point for researchers to design their own studies.
Future work should aim to expand the panel of assays to include other relevant targets based on emerging literature and the specific research context. In vivo studies will ultimately be necessary to confirm the in vitro cross-reactivity profile and to understand the broader physiological implications of any off-target interactions. By embracing a systematic approach to characterizing cross-reactivity, the scientific community can ensure the reliability and translatability of their findings.
References
- 1. Buy Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 [smolecule.com]
- 2. New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 81581-27-3 | Benchchem [benchchem.com]
- 4. ncbiinsights.ncbi.nlm.nih.gov [ncbiinsights.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
A Comparative Guide to the Synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate: Benchmarking Efficiency and Scalability
Introduction
Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. The unique benzodioxole scaffold, a structural motif present in numerous natural products, imparts significant pharmacological properties, including anticancer, antioxidant, and antifungal activities.[1] Consequently, the efficient and scalable synthesis of this β-keto ester is a critical concern for researchers in medicinal chemistry and drug development.
This guide provides an in-depth comparative analysis of the primary synthetic routes to Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate. We will dissect the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and benchmark their efficiencies based on yield, reaction conditions, scalability, and adherence to green chemistry principles. This analysis is designed to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or industrial needs.
Route 1: The Claisen Condensation Approach
The Claisen condensation is a cornerstone of carbon-carbon bond formation and a classical method for synthesizing β-keto esters.[2] The reaction involves the base-mediated condensation between two ester molecules, or in the case of a "crossed" or "mixed" Claisen condensation, an ester and a carbonyl compound.[2][3] For the synthesis of our target molecule, this typically involves the reaction of an acetate ester with a derivative of piperonylic acid or the reaction of ethyl acetoacetate with piperonal.
Mechanism Deep Dive: The Role of Stoichiometric Base
The Claisen condensation mechanism proceeds via the formation of a nucleophilic enolate from an ester, which then attacks the carbonyl carbon of a second ester molecule.[4] A critical aspect of this reaction is the use of a stoichiometric amount of a strong base, not a catalytic one.[2][5]
The initial condensation is an equilibrium-limited process. The final product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25). The strong base deprotonates the newly formed β-keto ester, creating a highly resonance-stabilized enolate.[5] This irreversible final deprotonation step drives the entire reaction equilibrium towards the product, ensuring a high yield.[2][4] An alkoxide base, such as sodium ethoxide (NaOEt), is typically chosen to match the alcohol portion of the ester, preventing transesterification side reactions.[6]
Caption: Mechanism of the Claisen Condensation for β-Keto Ester Synthesis.
Variant A: Classical Claisen Protocol
This protocol utilizes piperonal and ethyl acetoacetate with sodium ethoxide. The reaction forms an α,β-unsaturated intermediate after an initial aldol-type adduct undergoes dehydration, which is then hydrogenated to yield the final saturated β-keto ester.[7]
Experimental Protocol: Classical Claisen Condensation
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol (approx. 10 mL per gram of sodium) under an inert atmosphere (N₂ or Ar).
-
Reaction Initiation: To the prepared sodium ethoxide solution (10 mol%), add a mixture of piperonal (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully quench the reaction by pouring it into a beaker of ice water. Acidify the mixture to pH 4-5 with dilute HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting α,β-unsaturated intermediate can be purified by column chromatography or used directly in the next step.
-
Hydrogenation: The intermediate is then hydrogenated using a standard catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield the final product.
Variant B: Knoevenagel-Doebner Modification
This milder variation involves the condensation of piperonal and ethyl acetoacetate using a weaker base, such as ammonium acetate or piperidine, often in an acidic solvent like acetic acid.[7][8] This method avoids the use of metallic sodium and often proceeds at lower temperatures. The Knoevenagel condensation is a versatile C-C bond formation reaction, and its Doebner modification is particularly useful when one of the reactants is a carboxylic acid, leading to condensation followed by decarboxylation.[8][9][10]
Experimental Protocol: Knoevenagel Modification
-
Reaction Setup: In a round-bottom flask, combine piperonal (1.0 eq), ethyl acetoacetate (1.2 eq), and ammonium acetate (0.2 eq) in glacial acetic acid (5 mL per gram of piperonal).
-
Heating: Heat the mixture to 60°C and stir for 4 hours. Monitor the reaction via TLC.
-
Work-up: Cool the mixture and pour it into ice water. A precipitate of the product should form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate.
Route 2: Fischer Esterification of the β-Keto Acid
This route offers a more direct pathway if the precursor, 3-(benzo[d]dioxol-5-yl)-3-oxopropanoic acid, is readily available. The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11]
Mechanism Deep Dive: Driving the Equilibrium
Being a reversible reaction, Le Châtelier's principle is key to achieving a high yield.[11] The equilibrium is driven toward the ester product by either using a large excess of the alcohol (ethanol in this case), which also serves as the solvent, or by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a strong dehydrating agent like concentrated sulfuric acid.[11] The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]
Caption: Workflow for Fischer Esterification Synthesis.
Variant A: Conventional Acid-Catalyzed Esterification
This is the standard, reliable method for ester formation.
Experimental Protocol: Acid-Catalyzed Esterification
-
Reaction Setup: Dissolve 3-(benzo[d]dioxol-5-yl)-3-oxopropanoic acid (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask.[7]
-
Catalyst Addition: Cautiously add concentrated sulfuric acid (5 mol%) dropwise to the stirring solution.[7]
-
Reflux: Attach a reflux condenser and heat the mixture at reflux (78°C) for 8-12 hours.[7] The reaction should be monitored by TLC until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture and reduce the volume of ethanol under reduced pressure. Dilute the residue with water and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Extract the product into ethyl acetate or diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude ester can be purified by vacuum distillation or column chromatography.
Variant B: Microwave-Assisted Esterification
This modern approach significantly reduces reaction times by utilizing microwave irradiation to rapidly heat the reaction mixture. This can be a powerful tool for high-throughput synthesis and optimization.[7]
Experimental Protocol: Microwave-Assisted Esterification
-
Reaction Setup: In a microwave-safe reaction vessel, combine 3-(benzo[d]dioxol-5-yl)-3-oxopropanoic acid (1.0 eq), excess ethanol, and a suitable catalyst. While H₂SO₄ can be used, greener alternatives like an ionic liquid (e.g., BMIM-PF6) can be employed.[7]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 15-30 minutes at a set temperature (e.g., 100-120°C).
-
Work-up and Purification: Follow the same work-up and purification procedures as described for the conventional acid-catalyzed method.
Alternative Synthetic Routes: A Brief Overview
While the Claisen condensation and Fischer esterification are the most direct routes, other named reactions for β-keto ester synthesis are worth noting for their potential applicability, especially when different starting materials are available.
-
Reformatsky Reaction: This reaction typically condenses aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters.[12][13][14] Subsequent oxidation of the β-hydroxy group would be required to yield the target β-keto ester, adding a step to the synthesis and potentially lowering the overall yield. The organozinc reagents are less reactive than Grignard or organolithium reagents, which prevents side reactions with the ester group.[13]
-
Darzens Condensation: The Darzens reaction forms an α,β-epoxy ester (a glycidic ester) from a carbonyl compound and an α-haloester in the presence of a base.[15][16] The glycidic ester can then be hydrolyzed and decarboxylated, which triggers a rearrangement to form a carbonyl compound.[15] This route is generally more complex and less direct for synthesizing a simple β-keto ester compared to the Claisen condensation.
Performance Benchmark: A Comparative Analysis
To provide a clear, objective comparison, the key performance indicators for the primary synthesis routes are summarized below.
| Parameter | Classical Claisen [7] | Knoevenagel Mod. [7] | Acid-Catalyzed Esterification [7] | Microwave Esterification [7] | Industrial Flow Process [7] |
| Yield (%) | 55–65 | ~72 | 70–85 | ~83 | ~89 |
| Reaction Time | 6 hours | 4 hours | 8–12 hours | 15–30 minutes | 10 minutes |
| Temperature | 78°C (Reflux) | 60°C | 78°C (Reflux) | 100-120°C | 120°C |
| Key Reagents | NaOEt, Piperonal, Ethyl Acetoacetate | NH₄OAc, Acetic Acid | H₂SO₄, Ethanol, β-Keto Acid | Ionic Liquid/Acid, Ethanol | Heterogeneous Acid Resin |
| Scalability | Moderate | Moderate | Good | Limited by reactor size | Excellent |
| Safety Concerns | Use of metallic sodium | Use of acetic acid | Use of conc. H₂SO₄ | High pressure/temp | High pressure/temp |
| Green Chemistry | Poor (strong base, solvent) | Fair (milder base) | Fair (excess solvent) | Good (speed, potential for green catalysts) | Excellent (high efficiency, catalyst reuse) |
Conclusion and Recommendations
The synthesis of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate can be approached through several effective routes, each with distinct advantages and disadvantages.
-
For laboratory-scale synthesis focused on yield and reliability , the acid-catalyzed Fischer esterification of the corresponding β-keto acid stands out, consistently providing high yields (70-85%).[7] If speed is a priority and the necessary equipment is available, the microwave-assisted variant is an excellent choice, drastically reducing reaction times with comparable or even improved yields.[7]
-
The Knoevenagel modification of the Claisen condensation offers a good balance of mild reaction conditions and respectable yields (~72%), avoiding the hazards of strong bases like sodium ethoxide.[7]
-
For industrial-scale production , a continuous flow process is unequivocally the superior method, offering the highest yield (89%), shortest reaction time, and greatest potential for automation and green chemistry through the use of heterogeneous, reusable catalysts.[7]
Ultimately, the choice of synthetic route is a strategic decision that must be aligned with the specific goals of the research or production campaign, balancing the need for yield, speed, safety, cost, and environmental impact.
References
- 1. Buy Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 [smolecule.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. This compound | 81581-27-3 | Benchchem [benchchem.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. athabascau.ca [athabascau.ca]
- 12. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 14. Reformatsky Reaction [organic-chemistry.org]
- 15. Darzens reaction - Wikipedia [en.wikipedia.org]
- 16. Darzens Reaction [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(benzo[d][1][2]dioxol-5-yl)-3-oxopropanoate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Ethyl 3-(benzo[d][1][2]dioxol-5-yl)-3-oxopropanoate. As drug development professionals, our commitment to safety and environmental stewardship necessitates a rigorous and well-documented approach to chemical waste management. The protocols herein are designed to ensure compliance with regulatory standards and to foster a culture of safety within the laboratory.
Hazard Assessment and Characterization
-
β-Keto Ester Moiety : This functional group can undergo various reactions and may be unstable under certain conditions, such as strong acidic or basic environments.[5]
-
Benzodioxole Ring : The 1,3-benzodioxole structure is present in numerous compounds, some of which are classified as hazardous.[6]
-
General Ester Properties : Organic esters are often considered combustible or flammable liquids and should be handled accordingly.[7][8]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure all appropriate safety measures are in place.
-
Engineering Controls : Always handle Ethyl 3-(benzo[d][1][2]dioxol-5-yl)-3-oxopropanoate and its waste inside a certified chemical fume hood to minimize inhalation exposure.[12] Ensure safety showers and eyewash stations are accessible and unobstructed.[7]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[12]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[13]
-
Body Protection : A flame-resistant laboratory coat.[7]
-
Footwear : Closed-toe shoes are mandatory in the laboratory.
-
Waste Segregation and Containerization Protocol
Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.[1][14]
-
Designate a Waste Stream : This compound should be disposed of in a dedicated "Non-halogenated Organic Waste" or "Flammable Liquid Waste" stream. Do not mix it with aqueous, acidic, basic, or halogenated waste.
-
Select an Appropriate Container :
-
The container must be constructed of a material compatible with the chemical waste. The original manufacturer's container is often the best choice.[1][15] If unavailable, use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[9]
-
The container must be in good condition, free of leaks, cracks, or external contamination.[2][15]
-
-
Labeling : From the moment the first drop of waste is added, the container must be labeled with a hazardous waste tag.[9] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Ethyl 3-(benzo[d][1][2]dioxol-5-yl)-3-oxopropanoate" and any other components in the waste mixture, with their approximate percentages.[1]
-
The relevant hazard pictograms (e.g., flammable, irritant, environmental hazard).[14]
-
The date of initial waste accumulation.
-
Table 1: Chemical Incompatibility Chart
To prevent dangerous reactions, do NOT mix Ethyl 3-(benzo[d][1][2]dioxol-5-yl)-3-oxopropanoate waste with the following:
| Incompatible Material Class | Potential Hazard of Mixing |
| Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) | Violent reaction, fire, or explosion.[1][6] |
| Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid) | Vigorous hydrolysis, release of heat.[6] |
| Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide) | Saponification (hydrolysis), release of heat.[1] |
| Aqueous Waste Streams | Formation of separate layers, potential for incompatibility with other aqueous waste components. |
| Halogenated Organic Solvents | Cross-contamination of waste streams, leading to significantly higher disposal costs. |
Disposal Workflow: From Benchtop to SAA
The following diagram and protocol outline the standard operating procedure for disposing of waste containing Ethyl 3-(benzo[d][1][2]dioxol-5-yl)-3-oxopropanoate.
Step-by-Step Protocol:
-
Preparation : Identify the correct, pre-labeled hazardous waste container for non-halogenated organic waste. Ensure it is located within the fume hood or in a designated secondary containment tray nearby.
-
Waste Transfer : Carefully pour the waste liquid containing Ethyl 3-(benzo[d][1][2]dioxol-5-yl)-3-oxopropanoate into the designated waste container. Perform this transfer inside a chemical fume hood to contain any vapors.
-
Container Management :
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][9] The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][16]
-
Disposal Request : Once the container is full (or has reached its accumulation time limit), submit a request for pickup through your institution's Environmental Health & Safety (EHS) department or designated hazardous waste disposal service.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action.
Small Spill (<100 mL) inside a Fume Hood:
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Contain & Absorb : Use a chemical spill kit absorbent (e.g., vermiculite or sand) to cover the liquid. Do not use combustible materials like paper towels for the initial absorption of a flammable liquid.[7]
-
Collect Waste : Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material.[7]
-
Package Waste : Place the contaminated absorbent and any cleaning materials into a sealed, properly labeled hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spill (>100 mL) or Spill Outside a Fume Hood:
-
EVACUATE : Immediately evacuate the laboratory, alerting all personnel.
-
ISOLATE : Close the laboratory doors and prevent re-entry.
-
NOTIFY : Contact your institution's emergency response line (e.g., EHS, Campus Safety) and provide details about the chemical spilled, the quantity, and the location. Do not attempt to clean up a large spill yourself.
Personnel Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][12]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][12]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[6]
In all cases of personnel exposure, seek immediate medical attention after providing first aid.
Regulatory Framework and Compliance
All hazardous waste management activities are governed by strict regulations. In the United States, the primary authority is the Environmental Protection Agency (EPA) under RCRA (40 CFR Parts 260-273).[10][17][18] Academic laboratories may have specific alternative requirements under 40 CFR 262 Subpart K.[2][16] Failure to comply can result in significant fines and penalties for both the institution and individual researchers.[2][9]
By adhering to this guide, you contribute to a safe research environment, protect our ecosystem, and ensure our operations remain in full regulatory compliance.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. redox.com [redox.com]
- 8. chemtalk.com.au [chemtalk.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. canbipharm.com [canbipharm.com]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. vumc.org [vumc.org]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Mastering the Handling of Ethyl 3-(benzo[d]dioxol-5-yl)-3-oxopropanoate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Mastering the Handling of Ethyl 3-(benzo[d][1][2]dioxol-5-yl)-3-oxopropanoate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
In the landscape of drug development and scientific research, the meticulous handling of chemical reagents is paramount. Ethyl 3-(benzo[d][1][2]dioxol-5-yl)-3-oxopropanoate, a β-keto ester, is a valuable building block in organic synthesis.[3][4][5] Its unique structure, featuring a benzodioxole moiety, contributes to its chemical reactivity and potential biological activities.[5] However, ensuring the safety of laboratory personnel during its handling is a non-negotiable prerequisite to discovery. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) and the implementation of essential safety protocols when working with this compound.
Foundational Safety: Hazard Identification and Engineering Controls
Before any personal protective equipment is selected, a thorough understanding of the compound's potential hazards and the implementation of primary engineering controls are critical. This proactive approach forms the first and most effective layer of defense.
Engineering Controls: The First Line of Defense
Personal protective equipment is considered the last line of defense.[9] Before handling this compound, ensure the following engineering controls are in place and fully operational:
-
Chemical Fume Hood: All manipulations of Ethyl 3-(benzo[d][1][2]dioxol-5-yl)-3-oxopropanoate, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[10][11] This is crucial for minimizing inhalation exposure to any potential vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[10]
-
Accessible Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6][11]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[1] The following is a comprehensive guide to the minimum required PPE.
-
Chemical Safety Goggles: Standard safety glasses are insufficient as they do not protect against chemical splashes.[1][12] Always wear chemical safety goggles that provide a complete seal around the eyes.
-
Face Shield: When there is a heightened risk of splashing—such as during transfers of larger volumes or when heating the substance—a face shield should be worn in addition to safety goggles.[12] All eye and face protection must be compliant with ANSI Z87.1 standards.[1]
-
Gloves:
-
Material: Disposable nitrile gloves are the minimum requirement for incidental contact.[1] Given the ester functionality, it is prudent to consult a glove manufacturer's chemical resistance chart to ensure nitrile is appropriate for prolonged contact.
-
Technique: For tasks with a higher risk of exposure, consider double-gloving.[1] It is critical to remove and replace gloves immediately if they become contaminated.[1] Always wash your hands thoroughly after removing gloves.
-
-
Laboratory Coat: A flame-resistant lab coat is recommended.[12] Ensure the coat is fully buttoned and the sleeves are not rolled up.
-
Additional Protection: For large-scale operations, a chemically resistant apron worn over the lab coat provides an additional barrier.
-
Apparel: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are present.[1][12]
Under normal conditions, working within a certified chemical fume hood should provide adequate respiratory protection. However, in the event of a large spill or a failure of engineering controls, respiratory protection may be necessary. A risk assessment should be conducted to determine if a respirator is required. If so, a NIOSH-approved respirator with an appropriate organic vapor cartridge would be necessary, and personnel must be properly fit-tested and trained in its use.[12][13]
Procedural Workflow for Safe Handling
This step-by-step workflow integrates PPE use with safe handling practices, from initial preparation to final disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling of Ethyl 3-(benzo[d][1][2]dioxol-5-yl)-3-oxopropanoate.
Spill, Exposure, and Disposal Protocols
Preparedness is a key component of a robust safety plan.[10]
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Waste Disposal Plan:
Proper chemical waste management is a legal and ethical responsibility.[2][14]
-
Segregation: All waste contaminated with Ethyl 3-(benzo[d][1][2]dioxol-5-yl)-3-oxopropanoate, including excess reagent, contaminated solvents, and disposable PPE, must be collected in a designated hazardous waste container.[2] Do not mix incompatible waste streams.[15]
-
Container Management: Waste containers must be chemically compatible, in good condition, and kept securely closed except when adding waste.[14] Store waste containers in a well-ventilated, designated satellite accumulation area.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[16] Never dispose of this chemical down the drain or in the regular trash.[14][17]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize Ethyl 3-(benzo[d][1][2]dioxol-5-yl)-3-oxopropanoate in their work, fostering a culture of safety that protects both the individual and the integrity of the research.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. researchgate.net [researchgate.net]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 5. Buy Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate | 81581-27-3 [smolecule.com]
- 6. fishersci.com [fishersci.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 10. ipgsf.com [ipgsf.com]
- 11. labequipmentdirect.com [labequipmentdirect.com]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. danielshealth.com [danielshealth.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. vumc.org [vumc.org]
- 17. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
